1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
Description
Properties
IUPAC Name |
1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYOUJBZUGHFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209270 | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60526-81-0 | |
| Record name | 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60526-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060526810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8C2EH6NAX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a summary of the available information on 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. It is important to note that publicly accessible experimental data for this specific compound is limited. The experimental protocols described herein are based on established synthetic routes for structurally related molecules and should be considered illustrative. All quantitative data presented are computed estimates and have not been experimentally verified.
Introduction
This compound, also known as Cannabichromene dimethyl ether (CBC-d), is a synthetic derivative of a resorcinol. It belongs to a class of compounds that are structurally related to cannabinoids, which are of significant interest in medicinal chemistry and drug development. The core structure consists of a 1,3-dimethoxybenzene moiety substituted with a tertiary octyl group at the 5-position. This substitution pattern is analogous to that of several naturally occurring and synthetic cannabinoids, suggesting that it may possess interesting biological activities. This guide aims to provide a comprehensive overview of its chemical properties, a plausible synthetic route, and to highlight the current gaps in our knowledge.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₂ | PubChem |
| Molecular Weight | 264.4 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 60526-81-0 | PubChem |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | PubChem |
| InChI | InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | PubChem |
| InChIKey | MYYOUJBZUGHFNX-UHFFFAOYSA-N | PubChem |
| XLogP3 | 6.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
| Exact Mass | 264.208930132 | PubChem (Computed) |
| Monoisotopic Mass | 264.208930132 | PubChem (Computed) |
| Topological Polar Surface Area | 18.5 Ų | PubChem (Computed) |
| Heavy Atom Count | 19 | PubChem (Computed) |
Note: The lack of experimental data on properties such as melting point, boiling point, and solubility in various solvents underscores the need for further empirical studies on this compound.
Synthesis and Experimental Protocols
A direct and validated synthetic protocol for this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthesis can be devised based on established methodologies for the preparation of analogous 5-alkyl-1,3-dimethoxybenzenes. The proposed pathway involves a Friedel-Crafts acylation of 1,3-dimethoxybenzene followed by a Grignard reaction and subsequent deoxygenation.
Proposed Synthetic Pathway
The logical flow of the proposed synthesis is illustrated in the diagram below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation to yield 1-(3,5-Dimethoxyphenyl)hexan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add hexanoyl chloride (1.1 eq) dropwise.
-
Stir the resulting mixture for 15 minutes at 0 °C.
-
Add a solution of 1,3-dimethoxybenzene (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3,5-dimethoxyphenyl)hexan-1-one.
Step 2: Grignard Reaction to yield 2-(3,5-Dimethoxyphenyl)heptan-2-ol
-
To a solution of 1-(3,5-Dimethoxyphenyl)hexan-1-one (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.5 eq, as a solution in diethyl ether or THF) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(3,5-dimethoxyphenyl)heptan-2-ol can be purified by column chromatography if necessary, though it is often used directly in the next step.
Step 3: Deoxygenation to yield this compound
-
Dissolve the crude 2-(3,5-dimethoxyphenyl)heptan-2-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.
Spectral Data
No experimental spectral data (NMR, IR, MS) for this compound has been found in the public domain. Characterization of the synthesized compound would require the following analyses:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the methoxy groups, and the aliphatic protons of the octyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
IR (Infrared Spectroscopy): To identify characteristic functional groups, such as C-O stretches for the methoxy groups and C-H stretches for the aromatic and aliphatic components.
Biological Activity and Signaling Pathways
There is currently no published research on the biological activity or mechanism of action of this compound. Its structural similarity to cannabinoids suggests that it could potentially interact with the endocannabinoid system. However, without experimental data, any discussion of its pharmacological properties would be purely speculative. Future research could explore its binding affinity for cannabinoid receptors (CB1 and CB2) and its functional activity as an agonist, antagonist, or allosteric modulator.
The diagram below illustrates a hypothetical workflow for the initial biological screening of this compound.
Caption: A logical workflow for the initial biological evaluation of novel compounds.
Conclusion
This compound is a compound of potential interest due to its structural relationship with biologically active cannabinoids. However, there is a significant lack of empirical data regarding its chemical, physical, and pharmacological properties. The synthetic pathway proposed in this guide provides a viable route for its preparation, which would enable further scientific investigation. Future research is essential to characterize this compound fully and to explore its potential as a therapeutic agent. Researchers are encouraged to undertake the synthesis and characterization of this molecule to fill the existing knowledge gaps.
In-Depth Technical Guide: Physical Characteristics of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the aromatic ether 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Given the limited availability of direct experimental data for this specific compound, this document outlines the necessary experimental protocols for its full characterization and presents a general workflow for the synthesis and analysis of novel chemical entities.
Compound Identification
This compound is an organic compound featuring a benzene ring substituted with two methoxy groups and a 2-methyloctan-2-yl group. Its core identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60526-81-0[1] |
| Molecular Formula | C₁₇H₂₈O₂[1] |
| Molecular Weight | 264.4 g/mol [1] |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC[1] |
Predicted Physical Properties
| Property | Predicted Value | Data Source |
| Molecular Weight | 264.4 g/mol | PubChem[1] |
| XLogP3 | 6.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 264.20893 g/mol | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
General Physical Characteristics of Aromatic Ethers
As a substituted dimethoxybenzene, this compound is expected to share physical characteristics common to aromatic ethers.
-
Physical State: At room temperature, it is likely to be a liquid, possibly oily, or a low-melting solid, a common characteristic of aromatic ethers of similar molecular weight.
-
Boiling Point: Ethers generally have lower boiling points than alcohols with comparable molecular weights due to the absence of hydrogen bonding between ether molecules.[2][3] The boiling point will be significantly higher than that of simpler aromatic ethers like anisole due to the large alkyl substituent.
-
Solubility: Solubility in water is expected to be low. While the ether oxygen atoms can form hydrogen bonds with water, the large hydrophobic alkyl and aromatic portions of the molecule will dominate, leading to poor aqueous solubility.[2][3] It is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and benzene.[2]
-
Density: The density is likely to be slightly less than or comparable to that of water.
-
Polarity: The presence of C-O bonds results in a net dipole moment, making ethers polar molecules.[3][4]
Experimental Protocols for Physical Characterization
The following are detailed methodologies for the experimental determination of the primary physical characteristics of this compound.
Determination of Boiling Point
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology (Distillation Method):
-
Place a small, pure sample of the compound into a micro-distillation apparatus.
-
Add a boiling chip to ensure smooth boiling.
-
Insert a calibrated thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Slowly heat the sample.
-
Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Determination of Melting Point (if solid)
-
Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.
-
Methodology (Capillary Method):
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Determination of Density
-
Objective: To determine the mass per unit volume of the compound.
-
Methodology (Pycnometer Method):
-
Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer and weigh it again.
-
Measure the temperature of the sample.
-
Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).
-
Determination of Solubility
-
Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.
-
Methodology (Qualitative):
-
To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).
-
Add a small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, hexane) to each tube.
-
Agitate the mixture and observe if the solid dissolves completely.
-
-
Methodology (Quantitative - HPLC-UV):
-
Prepare a saturated solution of the compound in the solvent of interest at a specific temperature.
-
Allow the solution to equilibrate, ensuring excess solid/undissolved liquid is present.
-
Filter the solution to remove any undissolved solute.
-
Accurately dilute a known volume of the saturated solution.
-
Determine the concentration of the diluted sample using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve of known concentrations.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Logical Workflow for Synthesis and Characterization
As a novel or commercially available but sparsely characterized compound, a logical workflow is essential for its synthesis, purification, and comprehensive characterization.
References
In-Depth Technical Guide: 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in drug development based on related structures. Due to the limited availability of published data on this specific molecule, this guide combines information from public chemical databases with established synthetic methodologies and general principles of drug discovery for analogous compounds.
Chemical and Physical Properties
The following table summarizes the key computed chemical and physical properties of this compound. This data is primarily sourced from the PubChem database.[2]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₂ | PubChem[2] |
| Molecular Weight | 264.4 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 60526-81-0 | LookChem, PubChem[1][2] |
| InChI | InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | PubChem[2] |
| InChIKey | MYYOUJBZUGHFNX-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | PubChem[2] |
| EC Number | 262-280-2 | LookChem, PubChem[1][2] |
| XLogP3 | 6.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
| Exact Mass | 264.208930132 Da | PubChem[2] |
| Monoisotopic Mass | 264.208930132 Da | PubChem[2] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[2] |
| Heavy Atom Count | 19 | PubChem[2] |
Proposed Synthesis
Proposed Experimental Protocol: Grignard Reaction
-
Preparation of the Grignard Reagent (2-methyloctan-2-ylmagnesium chloride):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-chloro-2-methyloctane (1 equivalent) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.
-
If the reaction does not start, gentle heating may be applied. Once initiated, the reaction is typically exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve 1-bromo-3,5-dimethoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a catalytic amount of a suitable cross-coupling catalyst, such as --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent from step 1 to the solution of 1-bromo-3,5-dimethoxybenzene.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound.
-
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Development
There is currently no specific research available detailing the biological activity or drug development applications of this compound. However, the structural motifs present in the molecule, namely the dimethoxybenzene core and the long alkyl chain, are found in various biologically active compounds.
Alkylated methoxyphenols and related compounds have been investigated for a range of biological activities, including:
-
Antioxidant and Anti-inflammatory Properties: The methoxy groups on the benzene ring can influence the redox properties of the molecule, potentially conferring antioxidant activity. Some o-methoxyphenols have been shown to possess radical-scavenging capabilities and can inhibit inflammatory pathways, such as the cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.
-
Anticancer Activity: Certain prodigiosenes with alkyl chains have demonstrated cytotoxic effects against tumor cell lines. The lipophilic alkyl chain can influence the compound's ability to interact with cellular membranes and other hydrophobic targets.
-
Antimicrobial Activity: The hydrophobic nature of the alkyl substituent can also play a role in antimicrobial activity, potentially by disrupting bacterial cell membranes.
Given these general activities of related compounds, this compound could be a candidate for screening in various biological assays to explore its therapeutic potential. A general workflow for such a screening process is outlined below.
Caption: General workflow for biological activity screening of a novel chemical compound.
Conclusion
This compound is a chemical compound for which basic physicochemical properties are available, but detailed experimental studies on its synthesis and biological activity are lacking in the public domain. The proposed synthetic route provides a viable method for its preparation, which would enable further investigation into its potential as a therapeutic agent. Based on the activities of structurally related molecules, this compound warrants exploration for its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Further research is necessary to elucidate its specific biological functions and potential for drug development.
References
A Proposed Synthetic Route for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a compound of interest in medicinal chemistry, particularly as an analog or intermediate in the synthesis of cannabidiol (CBD) derivatives and other bioactive molecules.[1][2][3][4] The absence of a directly published protocol for this specific molecule necessitates a theoretical approach based on well-established chemical reactions. This document provides a detailed experimental protocol for a proposed Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol. The guide includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the synthetic workflow to aid in laboratory implementation.
Introduction
This compound is a resorcinol derivative with potential applications in the development of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of cannabinoids and other natural products makes it a valuable target for organic synthesis.[5] This guide proposes a straightforward and efficient synthesis utilizing a Friedel-Crafts alkylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds with an aromatic ring.[6][7][8][9][10]
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The proposed synthesis involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with the 2-methyloctan-2-yl carbocation, generated in situ from 2-methyloctan-2-ol in the presence of a strong acid catalyst.
Reaction Scheme:
Data Presentation: Key Reaction Parameters
The following table summarizes the proposed reaction conditions for the synthesis of this compound. These parameters are based on analogous Friedel-Crafts alkylation reactions and may require optimization.[6][7][9]
| Parameter | Value | Notes |
| Reactants | 1,3-Dimethoxybenzene, 2-Methyloctan-2-ol | |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Other Lewis acids (e.g., AlCl₃, BF₃·OEt₂) could be explored. |
| Solvent | Glacial Acetic Acid | A non-reactive solvent that helps to dissolve the reactants. |
| Reactant Molar Ratio | 1 : 1.2 (1,3-Dimethoxybenzene : 2-Methyloctan-2-ol) | A slight excess of the alcohol can help drive the reaction to completion. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 1-3 hours | Monitoring by TLC is recommended to determine completion. |
| Work-up | Aqueous wash, Extraction, Drying | Standard procedures to isolate the crude product. |
| Purification | Column Chromatography or Recrystallization | To obtain the pure product. |
Experimental Protocol
This protocol is a proposed methodology and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1,3-Dimethoxybenzene
-
2-Methyloctan-2-ol
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)
-
Solvents for Column Chromatography (e.g., Hexane and Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene in glacial acetic acid.
-
Addition of Alcohol: Add 2-methyloctan-2-ol to the solution and stir until homogeneous.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield pure this compound.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for this compound.
References
- 1. Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. [repository.arizona.edu]
- 2. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
Spectroscopic data for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Due to the limited availability of public experimental data for this specific molecule, this document presents a compilation of its known chemical properties, alongside detailed hypothetical protocols for its synthesis and spectroscopic characterization. The proposed methodologies are based on established organic chemistry principles and procedures for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted benzene compounds.
Compound Identification
This compound is a substituted aromatic ether. Its core structure consists of a benzene ring with two methoxy groups at positions 1 and 3, and a tertiary octyl group (2-methyloctan-2-yl) at position 5. While specific experimental data is scarce, its fundamental properties can be derived from its structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₇H₂₈O₂ | PubChem[1] |
| Molecular Weight | 264.4 g/mol | PubChem[1] |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | PubChem[1] |
| InChI Key | MYYOUJBZUGHFNX-UHFFFAOYSA-N | PubChem[1] |
| Exact Mass | 264.208930132 Da | PubChem[1] |
| Computed XLogP3 | 6.2 | PubChem[1] |
Hypothetical Synthesis Protocol: Friedel-Crafts Alkylation
A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol, using a strong acid catalyst such as sulfuric acid. The two methoxy groups are activating and ortho-, para-directing, which facilitates the substitution at the 5-position (para to both methoxy groups).
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-dimethoxybenzene (1.0 eq) and a suitable solvent such as glacial acetic acid (2 mL per gram of dimethoxybenzene). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Dissolve 2-methyloctan-2-ol (1.1 eq) in a minimal amount of glacial acetic acid. Add this solution to the dropping funnel.
-
Catalyst Introduction: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred solution of 1,3-dimethoxybenzene over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Alkylation Reaction: Add the 2-methyloctan-2-ol solution dropwise from the funnel to the reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate or oily layer of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.
Caption: Hypothetical workflow for the synthesis of the title compound.
Spectroscopic Characterization Protocols
Following a successful synthesis, the structure of this compound would be confirmed using a combination of spectroscopic techniques.
General Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument. Collect 1024-2048 scans.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source for high-resolution mass data or electron ionization (EI) for fragmentation patterns.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Infrared (IR) Spectroscopy:
-
If the sample is an oil, a small drop can be placed between two KBr plates to form a thin film.
-
If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Caption: Logical workflow for spectroscopic structure elucidation.
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic features for this compound based on its chemical structure. This data is predictive and awaits experimental verification.
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.4-6.5 | d (doublet) | 2H | Aromatic H (positions 2, 6) |
| ~6.3 | t (triplet) | 1H | Aromatic H (position 4) |
| ~3.8 | s (singlet) | 6H | Methoxy (-OCH₃) protons |
| ~1.6 | m (multiplet) | 2H | -C(CH₃)₂-CH₂- |
| ~1.3 | s (singlet) | 6H | gem-Dimethyl (-C(CH₃)₂) protons |
| ~1.2-1.4 | m (multiplet) | 8H | -(CH₂)₄-CH₃ |
| ~0.9 | t (triplet) | 3H | Terminal methyl (-CH₃) |
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Aromatic C-O (positions 1, 3) |
| ~145 | Aromatic C-Alkyl (position 5) |
| ~105 | Aromatic C-H (positions 2, 6) |
| ~98 | Aromatic C-H (position 4) |
| ~55 | Methoxy (-OCH₃) carbons |
| ~42 | Alkyl quaternary carbon (-C(CH₃)₂) |
| ~38 | Alkyl -CH₂- adjacent to quaternary C |
| ~32, 30, 25, 23 | Alkyl -(CH₂)₄- carbons |
| ~29 | gem-Dimethyl (-C(CH₃)₂) carbons |
| ~14 | Terminal methyl (-CH₃) carbon |
Table 4: Predicted Mass Spectrometry and IR Data
| Technique | Expected Value / Features |
| MS (EI) | Molecular Ion (M⁺): m/z 264. Key fragments may include loss of a hexyl radical (m/z 179) or a methyl radical (m/z 249). |
| MS (HRMS-ESI) | [M+H]⁺: Calculated m/z 265.2162 for C₁₇H₂₉O₂⁺. |
| IR Spectroscopy | ~2950-2850 cm⁻¹: C-H stretching (alkyl). ~1600, 1480 cm⁻¹: C=C stretching (aromatic). ~1200-1050 cm⁻¹: C-O stretching (aryl ether). |
References
Navigating the Spectral Landscape: An In-depth Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed nuclear magnetic resonance (NMR) spectral analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. In the absence of publicly available experimental spectra for this specific compound, this paper leverages high-quality predicted ¹H and ¹³C NMR data. This approach offers a robust framework for scientists engaged in the synthesis, identification, and characterization of this and structurally related molecules. The methodologies and data interpretation presented herein are designed to be a valuable resource for researchers in organic chemistry and drug development.
Chemical Structure
The structural formula of this compound is presented below, with numbering to facilitate the assignment of NMR signals.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound was calculated using online prediction software. The data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.45 | d | 2H | H-2, H-6 |
| 6.30 | t | 1H | H-4 |
| 3.78 | s | 6H | 2 x -OCH₃ (C8, C10) |
| 1.58 | m | 2H | -CH₂- (C14) |
| 1.25 | s | 6H | 2 x -CH₃ (C12, C13) |
| 1.18 | m | 8H | -(CH₂)₄- (C15-C18) |
| 0.85 | t | 3H | -CH₃ (C19) |
Table 1: Predicted ¹H NMR Data
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum was also generated using computational methods. The chemical shifts are referenced to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-1, C-3 |
| 145.0 | C-5 |
| 105.0 | C-2, C-6 |
| 97.0 | C-4 |
| 55.2 | -OCH₃ (C8, C10) |
| 42.5 | C-11 |
| 42.0 | C-14 |
| 31.9 | C-18 |
| 29.8 | C-16 |
| 29.5 | C-17 |
| 28.0 | C-12, C-13 |
| 22.8 | C-15 |
| 14.2 | C-19 |
Table 2: Predicted ¹³C NMR Data
Experimental Protocols
A general protocol for the acquisition of NMR spectra for a small organic molecule like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.5-0.7 mL.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument and Experiment Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For a standard ¹H NMR experiment, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds.
-
For a ¹³C NMR experiment, a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.
3. Data Processing:
-
The acquired free induction decay (FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
Interpretation of Spectral Data
The predicted ¹H NMR spectrum shows distinct signals corresponding to the aromatic, methoxy, and aliphatic protons. The two aromatic protons at the 2 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 4 position. The proton at the 4 position appears as a triplet due to coupling with the two equivalent protons at the 2 and 6 positions. The six protons of the two equivalent methoxy groups appear as a sharp singlet. The aliphatic region shows a complex pattern corresponding to the 2-methyloctan-2-yl group, with the characteristic singlet for the two equivalent methyl groups attached to the quaternary carbon.
The ¹³C NMR spectrum is consistent with the proposed structure, showing the expected number of signals for all carbon atoms. The signals for the methoxy-substituted aromatic carbons appear downfield, while the signal for the quaternary carbon of the alkyl chain is also clearly visible. The remaining signals in the aliphatic region correspond to the carbons of the octyl chain.
This comprehensive analysis, based on predicted NMR data, provides a valuable reference for the structural elucidation and verification of this compound.
Mass Spectrometry of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information presented herein is foundational for researchers engaged in the analysis, characterization, and quality control of this compound and related structures in various scientific and industrial settings.
Predicted Mass Spectrum and Fragmentation Analysis
Expected Fragmentation Pathways
Upon electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M+•).[1][4] The subsequent fragmentation is likely to be dominated by several key pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atoms of the methoxy groups is a common fragmentation pathway for ethers.[6]
-
Benzylic Cleavage: The bond between the tertiary carbon of the 2-methyloctan-2-yl group and the benzene ring is a likely site for cleavage, leading to the formation of a stable benzylic cation.
-
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving the alkyl chain are possible.
-
Aromatic Ring Fragmentation: The substituted benzene ring can undergo characteristic fragmentations, leading to ions such as the tropylium ion.[4]
Tabulated Summary of Predicted Quantitative Data
The following table summarizes the expected major fragments, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Significance |
| 264 | [C17H28O2]+• | Molecular Ion (M+•) | Confirms molecular weight.[5] |
| 249 | [C16H25O2]+ | Loss of a methyl radical (•CH3) from the tertiary carbon. | Indicates the presence of the 2-methyloctan-2-yl group. |
| 193 | [C11H13O2]+ | Cleavage of the bond between the tertiary carbon and the hexyl chain. | Major fragment resulting from the loss of a C6H13 radical. |
| 178 | [C11H14O]+• | Loss of a methyl radical from a methoxy group followed by rearrangement. | Characteristic of aromatic ethers.[1] |
| 151 | [C9H11O2]+ | Benzylic cleavage with loss of the C8H17 alkyl group. | Indicates the substituted dimethoxybenzene moiety. |
| 91 | [C7H7]+ | Formation of the tropylium ion. | A common fragment for alkyl-substituted benzenes.[4] |
| 77 | [C6H5]+ | Phenyl cation. | Indicates the presence of a benzene ring.[4][7] |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the mass spectrometric analysis of this compound.
Sample Preparation
-
Solubilization: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]
-
Ionization Source: Electron Ionization (EI) is a standard method for the analysis of relatively nonpolar and volatile compounds.[7][9]
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
-
Mass Analyzer Parameters:
-
Mass Range: Scan from m/z 50 to 500.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Acquisition Mode: Profile or centroid mode, depending on the desired data density.
-
Data Analysis
-
Molecular Ion Identification: Identify the peak corresponding to the molecular weight of the compound (264.4 m/z).
-
Fragmentation Pattern Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Table 1.
-
High-Resolution Data: Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragment ions.
-
Spectral Library Comparison: If available, compare the acquired spectrum against commercial or in-house spectral libraries for confirmation.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical mass spectrometry experiment for the analysis of this compound.
Caption: Workflow for GC-MS analysis of the target compound.
Signaling Pathways and Logical Relationships
For the analysis of a single small molecule by mass spectrometry, a signaling pathway diagram is not applicable. The logical relationship is a linear experimental workflow as depicted above.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. GCMS Section 6.9.5 [people.whitman.edu]
- 5. This compound | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. readchemistry.com [readchemistry.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. researchgate.net [researchgate.net]
- 9. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Waters: An In-depth Technical Guide to the Solubility Profile of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabigerol dimethyl ether (CBG-DME), is a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). As interest in cannabinoid derivatives for therapeutic applications grows, a thorough understanding of their physicochemical properties is paramount for formulation development, bioavailability assessment, and pharmacological studies. This technical guide provides a comprehensive overview of the expected solubility profile of CBG-DME, outlines detailed experimental protocols for its determination, and explores the known signaling pathways of its parent compound, CBG, to infer potential biological interactions. Due to the limited availability of direct experimental data for CBG-DME, this guide consolidates information from structurally related compounds and established analytical methodologies to provide a predictive framework for researchers.
Introduction
Cannabigerol (CBG) is a non-psychoactive cannabinoid that serves as a precursor to other major cannabinoids like THC and CBD in the Cannabis sativa plant.[1][2] Its therapeutic potential has garnered significant interest, with studies indicating anti-inflammatory, antibacterial, and neuroprotective properties.[2] The methylation of CBG's hydroxyl groups to form this compound (CBG-DME) results in a more lipophilic molecule. This structural modification is anticipated to significantly alter its solubility, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a detailed technical resource on the expected solubility of CBG-DME and the methodologies to empirically determine it.
Predicted Physicochemical Properties and Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Very Low to Insoluble | Reduced hydrogen bonding capacity due to methylation of hydroxyl groups. Studies on similar cannabinoid ethers show poor aqueous solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Moderate to High | Good dipole-dipole interactions can facilitate dissolution. |
| Non-Polar | Hexane, Toluene, Chloroform | High | "Like dissolves like" principle; the non-polar nature of the bulk of the molecule will favor solubility in non-polar solvents. |
| Oils/Lipids | Medium-Chain Triglycerides (MCT) oil, Olive oil | High | High lipophilicity suggests good miscibility with lipids, relevant for formulation in lipid-based delivery systems. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of a compound like CBG-DME is crucial. The following are detailed experimental protocols that can be employed.
General Synthesis of this compound
A general method for the synthesis of cannabinoid methyl ethers involves the Williamson ether synthesis.[3]
Workflow for Synthesis:
References
Unveiling the Identity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide to its Synonyms and Properties
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, focusing on its various synonyms, identifiers, and key physicochemical properties. The information presented is curated to support research and development activities where unambiguous compound identification is critical.
Nomenclature and Identification
This compound is a substituted aromatic ether. The complexity of its structure gives rise to several systematic and commercial names. Understanding these synonyms is crucial for conducting thorough literature and database searches. The primary IUPAC name is this compound.[1] A comprehensive list of its alternative names and identifiers is provided below.
Table of Synonyms and Identifiers:
| Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 60526-81-0 | PubChem[1] |
| Systematic Name | 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene | PubChem[1] |
| Systematic Name | Benzene, 1-(1,1-dimethylheptyl)-3,5-dimethoxy- | PubChem[1] |
| Systematic Name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | PubChem[1] |
| Systematic Name | 1,3-Dimethoxy-5-(2-methyl-2-octyl)benzene | PubChem[1] |
| Trivial Name | 3-(1,1-DIMETHYL-HEPTYL)-5-METHOXYANISOLE | PubChem[1] |
| Registry Number | EINECS 262-280-2 | PubChem[1] |
| Registry Number | UNII-D8C2EH6NAX | PubChem[1] |
| Registry Number | DTXSID20209270 | PubChem[1] |
| Registry Number | ZINC2541524 | PubChem[1] |
| Catalog Number | AKOS015890350 | PubChem[1] |
| Catalog Number | TRA0048657 | PubChem[1] |
| Catalog Number | AS-10087 | PubChem[1] |
| Catalog Number | SY239002 | PubChem[1] |
| Catalog Number | DB-027556 | PubChem[1] |
| Catalog Number | NS00034377 | PubChem[1] |
The following diagram illustrates the relationship between the primary IUPAC name and some of its key synonyms and identifiers.
References
The Biological Profile of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide for Researchers
An In-Depth Exploration of a Synthetic Cannabigerol Derivative for Drug Discovery and Development
Introduction
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabigerol Dimethyl Ether (CBG-DME), is a synthetic derivative of the naturally occurring phytocannabinoid Cannabigerol (CBG). While research on this specific dimethylated analog is in its nascent stages, the extensive and diverse biological activities of its parent compound, CBG, provide a strong foundation for predicting its pharmacological potential. This technical guide offers a comprehensive overview of the known biological activities of CBG, delves into the anticipated impact of dimethylation on its function based on structure-activity relationship (SAR) principles, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic promise of novel cannabinoid derivatives.
CBG, a non-psychotropic compound found in Cannabis sativa, has garnered significant scientific interest for its multifaceted therapeutic properties.[1][2][3] Pre-clinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumoral, neuroprotective, and dermatological agent.[4][5] These effects are mediated through its interaction with a variety of molecular targets, including cannabinoid receptors, transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[4][5] The methylation of the phenolic hydroxyl groups in CBG to form this compound is expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could modulate its receptor binding affinity, metabolic stability, and overall biological activity.
Quantitative Data on the Biological Activity of Cannabigerol (CBG)
The following tables summarize key quantitative data from in vitro and in vivo studies on the parent compound, Cannabigerol (CBG). This information provides a baseline for understanding the potential therapeutic efficacy of its derivatives.
| Activity | Assay/Model | Result | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated murine macrophages | Reduced nitric oxide production | [6] |
| Dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice | Reduced colon weight/length ratio, myeloperoxidase activity, and cytokine levels | [7] | |
| Receptor Binding & Activation | Human Cannabinoid Receptor 1 (CB1) | Partial agonist | [4][5] |
| Human Cannabinoid Receptor 2 (CB2) | Partial agonist | [4][5] | |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist (EC₅₀ = 1.3 µM) | [4] | |
| Transient Receptor Potential Ankyrin 1 (TRPA1) | Agonist (EC₅₀ = 700 nM) | [4] | |
| Transient Receptor Potential Melastatin 8 (TRPM8) | Antagonist (IC₅₀ = 160 nM) | [4] | |
| α2-Adrenoceptor | Agonist | [6] | |
| 5-HT₁A Receptor | Antagonist | [6] | |
| Enzyme Inhibition | Anandamide (AEA) Cellular Uptake | Inhibitor (Kᵢ = 11.3 µM) | [4] |
| Cyclooxygenase-1 (COX-1) | >30% inhibition at 2.5 x 10⁻⁵ M | [4] | |
| Cyclooxygenase-2 (COX-2) | >30% inhibition at 2.5 x 10⁻⁵ M | [4] | |
| Dermatological Effects | Human Sebocytes | Reduced AEA-stimulated lipogenesis | [4] |
| 1-chloro-2,4-dinitrobenzene (DNCB)-induced atopic dermatitis in mice | Improved dermatitis severity score, reduced epidermal thickness and mast cell count | [8] |
Structure-Activity Relationship (SAR) and the Impact of Dimethylation
The biological activity of cannabinoids is intrinsically linked to their chemical structure. The phenolic hydroxyl groups on the resorcinol core of many phytocannabinoids are known to be crucial for their interaction with cannabinoid receptors and other targets.[1] Altering these functional groups, for instance through methylation to form an ether, can significantly impact the compound's pharmacological profile.
The methylation of CBG to this compound is anticipated to have the following consequences:
-
Increased Lipophilicity: The replacement of polar hydroxyl groups with less polar methoxy groups will increase the molecule's lipophilicity. This could enhance its ability to cross cellular membranes, including the blood-brain barrier.
-
Altered Receptor Binding: The hydroxyl groups of CBG can act as hydrogen bond donors, a key interaction for binding to many receptors. The methoxy groups in CBG-DME can only act as hydrogen bond acceptors, which will likely alter the binding affinity and selectivity for its molecular targets. For instance, while CBG is a partial agonist at CB1 and CB2 receptors, CBG-DME may exhibit a different mode of action.[4][5]
-
Modified Metabolism: The phenolic hydroxyl groups are common sites for phase II metabolism (e.g., glucuronidation). By masking these groups, dimethylation may increase the metabolic stability and half-life of the compound in vivo.[4]
Experimental Protocols
This section details generalized experimental protocols relevant to the investigation of the biological activity of this compound, based on established methods for cannabinoids.
In Vitro Assays
-
Cannabinoid Receptor Binding Assay:
-
Objective: To determine the binding affinity of the test compound for CB1 and CB2 receptors.
-
Methodology: Competition binding assays are performed using cell membranes expressing human CB1 or CB2 receptors and a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940). The ability of increasing concentrations of the test compound to displace the radioligand is measured.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
-
[³⁵S]GTPγS Binding Assay:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled receptors like CB1 and CB2.
-
Methodology: This assay measures the activation of G-proteins upon receptor binding. Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound are determined from concentration-response curves.
-
-
Anti-inflammatory Activity Assay:
-
Objective: To assess the anti-inflammatory properties of the test compound.
-
Methodology: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of inflammatory mediators such as nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, measured by ELISA) in the cell culture supernatant is quantified.
-
Data Analysis: The IC₅₀ value for the inhibition of each inflammatory mediator is calculated.
-
-
Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxicity of the test compound on various cell lines.
-
Methodology: Cells are incubated with various concentrations of the test compound for a specified period. The metabolic activity of the cells, which is proportional to the number of viable cells, is measured using the MTT reagent. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product, which is then solubilized and quantified by spectrophotometry.[9]
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.
-
In Vivo Models
-
Mouse Model of Acute Inflammation:
-
Objective: To evaluate the in vivo anti-inflammatory effects of the test compound.
-
Methodology: Inflammation can be induced in mice by topical application of an irritant like croton oil or arachidonic acid to the ear, or by intraperitoneal injection of zymosan or carrageenan. The test compound is administered systemically (e.g., intraperitoneally or orally) or topically prior to the inflammatory challenge. Edema, a hallmark of inflammation, is quantified by measuring ear thickness or paw volume.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to a vehicle-treated control group.
-
-
Mouse Model of Inflammatory Bowel Disease (IBD):
-
Objective: To assess the therapeutic potential of the test compound in a model of IBD.
-
Methodology: Colitis is induced in mice by intracolonic administration of dinitrobenzene sulfonic acid (DNBS) or by providing dextran sodium sulfate (DSS) in the drinking water. The test compound is administered daily, and disease activity is monitored by assessing body weight loss, stool consistency, and rectal bleeding. At the end of the study, colonic inflammation is evaluated histologically and by measuring myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.
-
Data Analysis: The disease activity index (DAI) and histological scores are compared between treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a generalized workflow for its biological evaluation.
Figure 1: Postulated CB1/CB2 Receptor Signaling Pathway.
Figure 2: Anti-Inflammatory Signaling via JAK/STAT/NF-κB.
Figure 3: General Workflow for Cannabinoid Drug Discovery.
Conclusion
This compound represents a compelling synthetic derivative of Cannabigerol with the potential for a unique and therapeutically valuable biological activity profile. While direct experimental data on this compound is currently limited, the extensive research on its parent molecule, CBG, provides a robust framework for guiding future investigations. The anticipated modifications in its physicochemical properties due to dimethylation may lead to enhanced bioavailability and a distinct pharmacological profile. The experimental protocols and signaling pathways detailed in this guide offer a strategic roadmap for researchers to systematically evaluate the therapeutic potential of this and other novel cannabinoid analogs. Further research is warranted to elucidate the precise biological activities and mechanisms of action of this compound, which may unlock new avenues for the development of innovative cannabinoid-based therapeutics.
References
- 1. Bioactivity of the cannabigerol cannabinoid and its analogues – the role of 3-dimensional conformation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00383C [pubs.rsc.org]
- 2. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity of the cannabigerol cannabinoid and its analogues - the role of 3-dimensional conformation. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Silico Modeling of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a synthetic analog of cannabigerol (CBG). As the therapeutic potential of cannabinoids continues to be explored, computational methods offer a rapid and cost-effective approach to predict their physicochemical properties, biological activities, and potential toxicities. This document outlines key in silico methodologies, including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and quantitative structure-activity relationship (QSAR) modeling. Detailed experimental protocols for these computational techniques are provided, and quantitative data are summarized in structured tables. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying molecular interactions and research processes.
Introduction
This compound is a synthetic cannabinoid analog with a chemical structure related to naturally occurring phytocannabinoids like cannabigerol (CBG).[1] Cannabinoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior before its synthesis and experimental testing. This approach accelerates the identification of promising drug candidates and provides insights into their mechanisms of action. This guide focuses on the application of computational techniques to characterize this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its pharmacokinetic profile. These properties, as obtained from the PubChem database, are summarized in Table 1.[4]
| Property | Value | Source |
| Molecular Formula | C17H28O2 | PubChem[4] |
| Molecular Weight | 264.4 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| XLogP3 | 6.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 6 | PubChem[4] |
| Exact Mass | 264.208930132 Da | PubChem[4] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[4] |
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.
Experimental Protocol:
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are removed from the protein structure using software like Discovery Studio Visualizer.[3]
-
The protein structure is optimized by adding hydrogen atoms and assigning correct bond orders.[3]
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .sdf or .mol2).
-
The ligand's geometry is optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Docking Simulation:
-
A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.[5]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking poses are ranked based on their predicted binding affinities (e.g., in kcal/mol).
-
The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[3]
-
Potential Protein Targets for this compound:
Based on studies of similar cannabinoid analogs, potential protein targets include:
-
Cannabinoid Receptors (CB1 and CB2): These are the primary targets for many cannabinoids.[5]
-
Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids.[2]
-
MAPK-ERK Signaling Pathway Proteins: This pathway is implicated in cancer, and some cannabinoids have been shown to modulate its activity.[3]
-
Cytochrome P450 Enzymes: These enzymes are involved in drug metabolism.[1]
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.
Experimental Protocol:
-
Input: The chemical structure of this compound in a machine-readable format (e.g., SMILES string) is used as input.
-
Web-based Tools: Several online platforms, such as SwissADME and pkCSM, can be used for ADMET prediction.[3][6]
-
Parameter Calculation: These tools calculate various descriptors related to:
-
Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Prediction of cytochrome P450 enzyme inhibition.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of mutagenicity, carcinogenicity, and hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound according to established rules like Lipinski's rule of five.[3][6]
Predicted ADMET Properties of Cannabinoid Analogs:
Studies on various cannabinoids have shown that they generally exhibit good drug-like properties, with most compounds adhering to Lipinski's rule of five.[3][6]
| ADMET Property | Predicted Value/Characteristic | Reference |
| Lipinski's Rule of Five | Most cannabinoids do not violate this rule. | [3][6] |
| Oral Bioavailability | Generally predicted to be good. | [6] |
| Blood-Brain Barrier Penetration | Many cannabinoids are predicted to cross the BBB. | [6] |
| CYP450 Inhibition | Some cannabinoids may inhibit certain CYP450 isozymes. | [1] |
| Toxicity | Generally predicted to have low toxicity. | [3] |
Signaling Pathways and Experimental Workflows
MAPK-ERK Signaling Pathway
The MAPK-ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer. Some cannabinoids have been shown to inhibit this pathway.[3]
Caption: Potential inhibition of the MAPK-ERK signaling pathway.
In Silico Drug Discovery Workflow
The general workflow for in silico drug discovery involves several key steps, from target identification to lead optimization.
Caption: A typical in silico drug discovery workflow.
Conclusion
In silico modeling provides a powerful and efficient framework for the initial assessment of novel compounds like this compound. By leveraging computational tools for molecular docking and ADMET prediction, researchers can gain valuable insights into the potential biological activities and pharmacokinetic profiles of such molecules. The methodologies and data presented in this guide serve as a foundation for further computational and experimental investigations into the therapeutic potential of this and other synthetic cannabinoid analogs. While in silico predictions are a valuable starting point, they must be validated through subsequent in vitro and in vivo studies to confirm their therapeutic efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico and In Vitro Analysis of Major Cannabis-Derived Compounds as Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico investigation of cannabinoids from Cannabis sativa leaves as a potential anticancer drug to inhibit MAPK-ERK signaling pathway and EMT induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Grignard Reaction-Mediated Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-(3,5-dimethoxyphenyl)octan-2-ol, a tertiary alcohol precursor to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, via a Grignard reaction. The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, crucial in the fields of organic synthesis and medicinal chemistry.[1] This protocol outlines the preparation of the Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide, and its subsequent nucleophilic addition to 2-octanone. Included are detailed experimental procedures, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.
Introduction
The Grignard reaction is a powerful organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde.[2][3] This reaction is a cornerstone of organic synthesis due to its efficiency in forming new carbon-carbon bonds. The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[3]
This application note details the synthesis of 2-(3,5-dimethoxyphenyl)octan-2-ol. This tertiary alcohol can serve as a precursor to this compound through a subsequent dehydroxylation step (not covered in this protocol). The synthesis is achieved in two primary stages:
-
Formation of the Grignard Reagent: 3,5-dimethoxyphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethoxybenzene and magnesium turnings in an anhydrous ether solvent.
-
Nucleophilic Addition to a Ketone: The freshly prepared Grignard reagent is reacted with 2-octanone.
-
Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed using a weak acid to yield the final tertiary alcohol product.[4]
Strict anhydrous conditions are paramount for the success of the Grignard reaction, as the reagent is a strong base and will be quenched by protic solvents like water.[1]
Reaction Scheme
Stage 1: Formation of 3,5-dimethoxyphenylmagnesium bromide
(CH₃O)₂C₆H₃Br + Mg → (CH₃O)₂C₆H₃MgBr
in anhydrous diethyl ether
Stage 2: Reaction with 2-octanone and Workup
(CH₃O)₂C₆H₃MgBr + CH₃(CH₂)₅COCH₃ → (CH₃O)₂C₆H₃C(OMgBr)(CH₃)(CH₂)₅CH₃
(CH₃O)₂C₆H₃C(OMgBr)(CH₃)(CH₂)₅CH₃ + H₃O⁺ → (CH₃O)₂C₆H₃C(OH)(CH₃)(CH₂)₅CH₃ + Mg²⁺ + Br⁻ + H₂O
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(3,5-dimethoxyphenyl)octan-2-ol.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |
| 1-Bromo-3,5-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | 21.71 g | 1.0 |
| 2-Octanone | C₈H₁₆O | 128.21 | 12.31 g | 0.95 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | ~150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Protocol 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a calcium chloride drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (e.g., nitrogen or argon) to eliminate adsorbed moisture and allow it to cool to room temperature under the inert atmosphere.[4]
-
Initiation: Place magnesium turnings (1.2 eq.) in the dried flask. Add a single crystal of iodine to help activate the magnesium surface.[5]
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq.) in 100 mL of anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings.
-
Reaction Start: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming of the flask with a heat gun may be necessary.
-
Completion of Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Ensuring Completion: After the addition is complete, continue stirring the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[4]
Protocol 2: Reaction with 2-Octanone
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath to 0°C.
-
Ketone Preparation: Dissolve 2-octanone (0.95 eq.) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Ketone Addition: Add the 2-octanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[5]
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully pour the reaction mixture over a beaker containing crushed ice and 150 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This exothermic process will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude tertiary alcohol can be purified by column chromatography on silica gel to yield the pure 2-(3,5-dimethoxyphenyl)octan-2-ol.
Reaction Mechanism
Caption: General mechanism of the Grignard reaction with a ketone.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere and in anhydrous conditions.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
The quenching of the Grignard reagent is highly exothermic and can cause splashing. Perform this step slowly and with caution in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Characterization
The final product, 2-(3,5-dimethoxyphenyl)octan-2-ol, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): To determine the molecular weight.
The expected molecular formula for the product is C₁₆H₂₆O₃, with a molar mass of 266.38 g/mol .
References
Application Note: Purification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a substituted aromatic ether, a class of compounds often found as intermediates in organic synthesis. Effective purification of such compounds is crucial for ensuring the integrity of subsequent reaction steps and the purity of the final product. Column chromatography is a widely used and effective technique for the purification of moderately non-polar to polar organic molecules.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For the purification of this compound, a normal-phase chromatography setup is employed. The stationary phase, silica gel, is polar, while the mobile phase is a less polar solvent mixture. Non-polar compounds, such as the target molecule, will have weaker interactions with the silica gel and will elute faster, while more polar impurities will be retained on the column for longer, allowing for effective separation.[3] The choice of an appropriate eluent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][4]
Experimental Protocols
1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography).[1]
-
Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl acetate (EtOAc), both HPLC grade.
-
Sample: Crude this compound.
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Fraction collector or test tubes
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool and sand
-
2. Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[1][4]
-
Procedure:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., Hexane:EtOAc ratios of 98:2, 95:5, 90:10).
-
Visualize the spots under a UV lamp.
-
-
Objective: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and good separation from impurities.
Table 1: Hypothetical TLC Analysis Results
| Solvent System (Hexane:EtOAc) | Rf of Target Compound | Rf of Impurity 1 (less polar) | Rf of Impurity 2 (more polar) | Observations |
| 98:2 | 0.55 | 0.65 | 0.15 | Good separation from polar impurity, but close to the less polar one. |
| 95:5 | 0.38 | 0.50 | 0.08 | Optimal. Good separation between all components. |
| 90:10 | 0.25 | 0.35 | 0.04 | Poor separation between the target and the less polar impurity. |
3. Column Chromatography Protocol
Based on the TLC results, a 95:5 Hexane:EtOAc solvent system is chosen for the column chromatography.
-
Column Packing (Wet Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (approximately 1 cm) over the plug.[4]
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (95:5 Hexane:EtOAc).[4]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Once the silica gel has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.[4]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[4]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[5]
-
Carefully add this powder to the top of the prepared column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (95:5 Hexane:EtOAc) to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions in test tubes or flasks.[4]
-
Maintain a constant flow of the eluent through the column.
-
Monitor the elution of compounds by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation of the Purified Compound:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 2: Hypothetical Column Chromatography Purification Data
| Parameter | Value |
| Column Dimensions | 30 cm x 3 cm |
| Amount of Silica Gel | 50 g |
| Amount of Crude Sample | 1.0 g |
| Eluent System | 95:5 n-Hexane:Ethyl Acetate |
| Elution Volume for Impurity 1 | 50-75 mL |
| Elution Volume for Target Compound | 100-150 mL |
| Elution Volume for Impurity 2 | 200-250 mL |
| Yield of Purified Product | 0.85 g (85%) |
| Purity (by HPLC/GC) | >98% |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Note: GC-MS Method for the Detection of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a synthetic organic compound. Due to its structural characteristics, it is amenable to analysis by GC-MS, a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7] GC-MS offers high sensitivity and selectivity, making it a suitable method for the detection of such compounds in various matrices.[3][4] This document provides a comprehensive protocol for its detection, which can be adapted and validated for specific applications. Challenges in the GC-MS analysis of related compounds, such as thermal degradation, are also addressed.[5]
Experimental Protocol
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are generalized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly used for synthetic cannabinoids and related compounds.[2][3]
1.1. Liquid-Liquid Extraction (LLE)
This method is suitable for liquid samples such as blood, plasma, or urine.
-
To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Add 1 mL of a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5) and vortex for 30 seconds.[2]
-
Add 5 mL of an organic solvent (e.g., a mixture of 95% methylene chloride and 5% isopropanol).
-
Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.[5]
1.2. Solid-Phase Extraction (SPE)
SPE is often used for cleaner extracts and can be automated.
-
Precondition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water and then the appropriate buffer.
-
Load 1 mL of the sample (pre-treated with an internal standard and buffer as in the LLE protocol) onto the cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable solvent or solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis
-
Qualitative Analysis: The identification of this compound will be based on the retention time and the mass spectrum. The experimental mass spectrum should be compared with a reference spectrum if available. The molecular ion (M+) would be expected at m/z 264.4.
-
Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using standard solutions of the analyte at various concentrations.[2] The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters that should be established during method validation for a similar analytical method. The values provided are examples based on the analysis of other synthetic cannabinoids.[2][5][8]
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.1 - 25 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Error) | < 15% |
| Precision (% RSD) | < 15% |
| Recovery | 70 - 120% |
Experimental Workflow Diagram
References
- 1. This compound | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene using a Novel LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in a biological matrix. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications in drug development.
Introduction
This compound is an aromatic compound of interest in various research fields. Accurate quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This protocol is designed to provide a reliable method for the determination of this compound in plasma samples.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with sample collection, followed by a liquid-liquid extraction to isolate the analyte from the complex biological matrix. The extracted sample is then injected into the LC-MS/MS system for separation and detection. Data analysis is performed to determine the concentration of the analyte.
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): (Stable isotope-labeled this compound or a structurally similar compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Control plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[4]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A UHPLC system is recommended for optimal separation.[5]
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions for the analyte and internal standard should be optimized by infusing the individual compounds into the mass spectrometer.[6][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Optimized Value] | [Optimized Value] | [Optimized Value] |
| Internal Standard | [Optimized Value] | [Optimized Value] | [Optimized Value] |
Note: The specific m/z values and collision energies need to be determined empirically for the target analyte and the chosen internal standard.
Data Presentation and Method Validation
The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).
Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 10 | 9.95 | 99.5 |
| 50 | 50.8 | 101.6 |
| 100 | 98.7 | 98.7 |
| 500 | 505 | 101.0 |
| 1000 | 992 | 99.2 |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.2 |
| Medium | 75 | 76.8 | 102.4 | 3.5 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the quantification process, from the raw signal to the final concentration value.
Caption: Logical flow from raw data to final concentration in LC-MS/MS quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in a biological matrix using LC-MS/MS. The described method is sensitive, selective, and reliable, making it a valuable tool for researchers and scientists in the field of drug development and related disciplines. The provided workflow and validation data demonstrate the robustness of this analytical approach.
References
- 1. rsc.org [rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Solution
Abstract
This application note details a robust and validated analytical method for the quantification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a novel aromatic compound with potential applications in pharmaceutical and materials science research. The described protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and selective determination of this analyte. This document provides comprehensive experimental procedures, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate analysis of this compound.
Introduction
This compound is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.4 g/mol [1]. Its structure, featuring a dimethoxybenzene core with a bulky alkyl substituent, suggests potential use as a synthetic intermediate or a molecule with specific physicochemical properties relevant to drug development and material science. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed GC-MS method for the routine analysis of this compound.
Materials and Methods
Reagents and Standards
-
This compound (analytical standard, >99% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Helium (UHP grade, 99.999%)
-
Internal Standard (IS): 1,3-Dimethoxybenzene (CAS: 151-10-0)[2]
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for this application:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Standard and Sample Preparation
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-Dimethoxybenzene and dissolve in 10 mL of methanol in a volumetric flask.
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation: Dilute the test sample with methanol to an expected concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.
Experimental Protocols
GC-MS Analysis
The analysis of this compound is performed using a validated GC-MS method. The parameters are outlined below.
GC Method Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| - Initial Temperature | 150 °C, hold for 1 min |
| - Ramp Rate | 15 °C/min to 300 °C |
| - Final Temperature | 300 °C, hold for 5 min |
MS Method Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | m/z 264, 249, 151 |
| SIM Ions (IS) | m/z 138, 108, 77 |
Data Analysis and Quantification
Quantification is performed by generating a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte. A linear regression analysis is applied to the calibration data.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound and the internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 1,3-Dimethoxybenzene (IS) | ~ 5.8 | 138 | 108, 77 |
| This compound | ~ 11.2 | 249 | 264, 151 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Visualizations
Analytical Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
Proposed Mass Fragmentation Pathway
The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocol and established parameters will enable researchers to accurately determine the concentration of this compound in various matrices, supporting its further investigation and application in scientific research and development.
References
Application Note: In Vitro Cannabinoid Receptor Binding Assay for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Research Use Only
Introduction
Cannabinoid receptors, principally the CB1 and CB2 subtypes, are integral components of the endocannabinoid system and represent significant therapeutic targets for a range of disorders.[1] The CB1 receptor is primarily located in the central nervous system, mediating the psychoactive effects of cannabinoids, whereas the CB2 receptor is predominantly expressed in the immune system and peripheral tissues, where it is involved in inflammatory processes.[2] The development of selective ligands for these G protein-coupled receptors (GPCRs) is a key objective in modern drug discovery.[1]
This document provides a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of the test compound, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, for human CB1 and CB2 receptors. This assay is a fundamental tool for characterizing the affinity and selectivity of novel compounds.[1]
Cannabinoid Receptor Signaling Pathway
Upon agonist binding, cannabinoid receptors undergo a conformational change, leading to the activation of associated inhibitory G proteins (Gi/o). This activation primarily inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, cannabinoid receptor activation can modulate ion channels, including the inhibition of voltage-gated calcium channels.[1]
Caption: Cannabinoid receptor signaling pathway.
Data Presentation: Comparative Binding Affinities
The binding affinity of a test compound is determined by its ability to displace a known radioligand from the CB1 and CB2 receptors. The results are expressed as the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity. The following table presents hypothetical binding data for this compound compared to a reference compound.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) |
| This compound (Hypothetical) | 150 | 25 | 6-fold for CB2 |
| Δ⁹-THC (Reference) | 40 | 30 | 1.33 |
Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for CB1 and CB2 receptors.
Materials and Reagents
-
Cell Membranes: Prepared cell membranes from CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.[3]
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[2]
-
96-well Plates.
-
Filtration System: Cell harvester and glass fiber filter mats (e.g., GF/C).[2]
-
Scintillation Counter and Scintillation Fluid.
Experimental Workflow
Caption: Experimental workflow for the binding assay.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer to achieve a range of concentrations (e.g., from 0.1 nM to 10 µM).[2]
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.[2]
-
Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.[2]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[2]
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[2]
-
Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[2]
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.[2]
-
-
Filtration:
-
Quantification:
-
Place the filter discs into scintillation vials with an appropriate amount of scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[2]
-
Data Analysis
-
Calculate Specific Binding: Subtract the CPM from the non-specific binding wells from the CPM of all other wells.
-
Determine IC50: Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
This comprehensive approach will allow for the accurate determination of the binding affinity of this compound for CB1 and CB2 receptors, providing valuable insights for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Cell-based Functional Assays of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a synthetic aromatic compound with structural similarities to naturally occurring cannabinoids, such as cannabigerol (CBG) and cannabidiol (CBD). These cannabinoids are known to interact with a wide array of biological targets, extending beyond the classical cannabinoid receptors, CB1 and CB2. The shared resorcinol core suggests that this compound may exhibit a diverse pharmacological profile, potentially modulating various signaling pathways implicated in cellular processes such as proliferation, inflammation, and neurotransmission.
These application notes provide a comprehensive suite of cell-based functional assays to characterize the biological activity of this compound. The protocols detailed below are designed to assess its effects on cell viability and to dissect its interactions with G-protein coupled receptor (GPCR) signaling pathways, specifically focusing on cAMP modulation and calcium mobilization.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][3] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.
Experimental Protocol
Materials:
-
HEK293, HeLa, or other suitable human cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1][4]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[5]
-
Absorbance Reading: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.198 | 0.076 | 95.5 |
| 10 | 0.987 | 0.065 | 78.7 |
| 50 | 0.654 | 0.054 | 52.2 |
| 100 | 0.321 | 0.043 | 25.6 |
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Gαs/Gαi-Coupled GPCR Signaling (cAMP Assay)
Principle
Cyclic AMP (cAMP) is a crucial second messenger regulated by GPCRs. Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cAMP levels, while Gαi-coupled receptors inhibit this enzyme, leading to decreased cAMP.[6][7] This assay measures changes in intracellular cAMP levels to determine if this compound acts as an agonist or antagonist at Gαs or Gαi-coupled receptors. A common method is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.[6][7]
Experimental Protocol
Materials:
-
CHO-K1 or HEK293 cells stably expressing a target GPCR (e.g., CB1, CB2, or 5-HT1A)
-
This compound
-
Forskolin (for Gαi assays)
-
cAMP assay kit (e.g., HTRF-based)[6]
-
Cell stimulation buffer
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation: Culture the cells to confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer at the desired density.
-
Agonist Mode (for Gαs and Gαi):
-
Dispense 5 µL of cell suspension into the wells of a 384-well plate.
-
Add 5 µL of this compound at various concentrations.
-
For Gαi assays, co-stimulate with a known concentration of forskolin (e.g., EC80).
-
-
Antagonist Mode (for Gαs and Gαi):
-
Pre-incubate 5 µL of cell suspension with 2.5 µL of this compound for 15 minutes.
-
Add 2.5 µL of a known agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) as per the manufacturer's protocol.[6]
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Signal Reading: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
Data Presentation
Agonist Mode (Gαs-coupled Receptor)
| Compound Concentration (µM) | HTRF Ratio (665/620) | cAMP Concentration (nM) |
| Vehicle Control | 0.25 | 1.5 |
| 0.01 | 0.35 | 2.8 |
| 0.1 | 0.85 | 10.2 |
| 1 | 1.50 | 25.5 |
| 10 | 1.52 | 25.9 |
| 100 | 1.49 | 25.3 |
Antagonist Mode (Gαi-coupled Receptor)
| Compound Concentration (µM) | HTRF Ratio (665/620) | % Inhibition of Agonist Response |
| Agonist Control | 0.20 | 0 |
| 0.01 | 0.22 | 5 |
| 0.1 | 0.35 | 30 |
| 1 | 0.68 | 85 |
| 10 | 0.72 | 95 |
| 100 | 0.73 | 98 |
Signaling Pathway Diagram
Caption: Gαs and Gαi signaling pathways modulating cAMP levels.
Gαq-Coupled GPCR Signaling (Calcium Mobilization Assay)
Principle
Gαq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][9] This transient increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[8][10]
Experimental Protocol
Materials:
-
HEK293 cells stably expressing a target Gαq-coupled GPCR (e.g., GPR55)
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells into 96-well black-walled plates and incubate overnight to form a confluent monolayer.[10]
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (prepared according to the manufacturer's instructions, with or without probenecid) to each well.[8]
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[8]
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of this compound at a concentration 4-5 times the final desired concentration.
-
Assay Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for 120-180 seconds.[8]
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically inject the compound from the compound plate into the cell plate.
-
Continue recording the fluorescence to measure the change in intracellular calcium.[8]
-
Data Presentation
Calcium Mobilization Response
| Compound Concentration (µM) | Peak Fluorescence (RFU) | ΔRFU (Peak - Baseline) |
| Vehicle Control | 1500 | 50 |
| 0.01 | 2500 | 1050 |
| 0.1 | 5500 | 4050 |
| 1 | 9500 | 8050 |
| 10 | 9600 | 8150 |
| 100 | 9550 | 8100 |
Signaling Pathway and Workflow Diagram
Caption: Gαq signaling pathway and the corresponding experimental workflow.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. bio-protocol.org [bio-protocol.org]
Animal Models for Studying 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a proposed framework for the investigation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Due to the absence of published scientific literature on this specific compound, the methodologies described herein are based on established protocols for structurally related compounds, such as alkylresorcinols and other phenolic lipids. Researchers should adapt these protocols based on the physicochemical properties of the test substance and preliminary in vitro data.
Introduction
This compound is a resorcinolic lipid, a class of compounds known for a variety of biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic effects. To elucidate the in vivo pharmacological and toxicological profile of this novel compound, a systematic investigation using established animal models is essential. This document provides detailed protocols for preliminary toxicity assessment, pharmacokinetic profiling, and evaluation of potential anti-inflammatory efficacy.
Toxicological Assessment
A tiered approach to toxicity testing is recommended, starting with an acute study to determine the general toxicity profile and inform dose selection for subsequent subchronic studies. Genotoxicity potential should also be assessed.
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of this compound and to obtain information on the signs of toxicity and the target organs.
Animal Model: Female Wistar rats (8-12 weeks old). The use of a single sex is in accordance with OECD guidelines for this test.
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least 5 days to laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.
-
Dose Preparation: Prepare a formulation of the test compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be calculated to administer the desired dose in a volume of 5-10 mL/kg body weight.
-
Dosing Procedure:
-
Fast animals overnight (withhold food, not water) prior to dosing.
-
Administer a single oral dose of the test compound by gavage.
-
Start with a dose of 300 mg/kg. The subsequent dose (2000 mg/kg or 50 mg/kg) is determined by the outcome of the initial dose.
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes.
-
Detailed observations should be made during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
-
Endpoint: The primary endpoint is mortality. The study allows for classification of the substance into a GHS category.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.
Table 1: Hypothetical Acute Oral Toxicity Data for a Related Alkylresorcinol
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 3 | 0/3 | No significant signs |
| 2000 | 3 | 1/3 | Lethargy, piloerection |
Subchronic 90-Day Oral Toxicity Study (OECD 408)
Objective: To characterize the toxicity profile of this compound following repeated oral administration for 90 days.[1][2][3][4]
Animal Model: Wistar rats (young adults, 10 males and 10 females per group).
Protocol:
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Dose levels should be selected based on the results of the acute toxicity study, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Administration: Administer the test compound daily by oral gavage for 90 consecutive days.
-
In-life Monitoring:
-
Clinical Observations: Record daily.
-
Body Weight and Food/Water Consumption: Record weekly.
-
Ophthalmology: Conduct before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Analyze blood samples at termination.
-
-
Terminal Procedures:
-
At the end of the 90-day period, euthanize the animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
-
Histopathology: Perform a full histopathological examination of organs and tissues from the control and high-dose groups. Tissues from lower dose groups showing treatment-related changes should also be examined.
-
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)
Objective: To assess the potential of this compound to induce chromosomal damage.[5][6][7][8][9]
Animal Model: C57BL/6 mice (young adults, 5 males and 5 females per group).
Protocol:
-
Dose Selection: Based on a preliminary range-finding study, select at least three dose levels. The highest dose should be the maximum tolerated dose (MTD) or 2000 mg/kg.
-
Treatment: Administer the test substance, a positive control (e.g., cyclophosphamide), and a vehicle control, typically via oral gavage or intraperitoneal injection. A single or double administration schedule can be used.
-
Sample Collection: Collect bone marrow at 24 and 48 hours after the last administration.
-
Slide Preparation and Analysis:
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides (e.g., with Giemsa).
-
Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
-
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.
Caption: Workflow for the in vivo pharmacokinetic study.
Efficacy Study: Anti-inflammatory Activity
Based on the known activities of other resorcinolic lipids, a potential therapeutic application for this compound is in the modulation of inflammation.
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the test compound.
Animal Model: Male Wistar rats (150-200g).
Protocol:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 3: Hypothetical Anti-inflammatory Efficacy Data for a Related Phenolic Lipid
| Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| Compound X | 10 | 0.68 ± 0.04 | 20.0% |
| Compound X | 30 | 0.51 ± 0.03 | 40.0% |
| Compound X | 100 | 0.39 ± 0.04 | 54.1% |
Potential Signaling Pathway for Investigation
Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound could act through a similar mechanism.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
These detailed protocols and application notes provide a comprehensive starting point for researchers and drug development professionals to investigate the in vivo effects of this compound. All experiments should be conducted in compliance with relevant animal welfare regulations and guidelines.
References
- 1. oecd.org [oecd.org]
- 2. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 3. testinglab.com [testinglab.com]
- 4. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. scantox.com [scantox.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
Application Note: Protocol for Identifying 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Herbal Mixtures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the identification and confirmation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in complex herbal matrices. The presence of undeclared synthetic compounds in herbal products is a significant public health concern. While this compound is not one of the most commonly reported synthetic cannabinoids, its structural similarity to other psychoactive substances warrants reliable detection methods. The protocols outlined below are adapted from established methods for analyzing synthetic cannabinoids in seized materials and utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust and sensitive detection.[1][2] These methods provide a framework for forensic laboratories and researchers to screen for and identify this specific compound in herbal mixtures.
Introduction
Herbal mixtures, often marketed as "incense" or "potpourri," have been used to conceal synthetic psychoactive substances. These compounds are sprayed onto plant material to mimic the effects of cannabis.[1] The chemical structures of these adulterants are constantly evolving to circumvent regulations. This compound (CAS: 60526-81-0, Formula: C₁₇H₂₈O₂) is an aromatic ether.[3] While not a classical cannabinoid structure, its analysis falls under the broad category of detecting synthetic organic compounds in complex botanical samples.
The analytical challenge lies in extracting the target analyte from the complex herbal matrix and distinguishing it from endogenous plant compounds with high specificity and sensitivity. This protocol details two primary analytical approaches: GC-MS for its excellent chromatographic separation and library-matchable mass spectra, and LC-MS/MS for its high sensitivity and specificity, particularly with targeted analyses like Multiple Reaction Monitoring (MRM).[2][4][5]
Experimental Protocols
This protocol is designed to efficiently extract non-polar to semi-polar compounds like this compound from dried plant matter.
Materials:
-
Homogenized herbal mixture sample
-
Methanol (HPLC grade) or Ethyl Acetate (HPLC grade)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
-
Autosampler vials
Protocol:
-
Weigh approximately 200 mg of the homogenized, dried herbal sample into a 50 mL centrifuge tube.[6]
-
Add 20 mL of methanol or ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and solvent extraction.[2]
-
Centrifuge the mixture at 3,500 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean autosampler vial for analysis.[6]
-
The sample is now ready for GC-MS or LC-MS/MS analysis. For quantitative analysis, a dilution step may be necessary.
Caption: Figure 1: General workflow for the extraction of target analytes from herbal mixtures.
Gas chromatography coupled with mass spectrometry is a standard technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[5][7] Derivatization is not required for this analyte as it does not contain active hydrogen atoms (like in acidic cannabinoids), simplifying the procedure.[8][9]
Instrumentation and Parameters: The following table summarizes the recommended GC-MS parameters.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent GC 7890 series or equivalent |
| Injector | Split/Splitless, 250 °C, Splitless mode |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quad Temperature | 150 °C |
| Scan Range | 40 - 450 amu |
Data Interpretation:
-
Retention Time: The analyte's retention time should be consistent across injections.
-
Mass Spectrum: The primary identification is based on the mass spectrum. The molecular ion (M⁺) is expected at m/z 264.2. Key fragment ions should be identified. A plausible fragmentation pathway involves the cleavage of the tertiary octyl group.
Caption: Figure 2: Logical diagram of predicted major fragmentation pathways in EI-MS.
LC-MS/MS provides superior sensitivity and specificity through Multiple Reaction Monitoring (MRM), making it an excellent tool for confirming the presence of the analyte, especially at trace levels.[10][11]
Instrumentation and Parameters: The table below summarizes the recommended LC-MS/MS parameters.
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6400 series, Sciex API 4000) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | +4000 V |
| Gas Temperature | 325 °C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Data Interpretation:
-
MRM Transitions: The presence of the compound is confirmed by detecting two or more specific MRM transitions at the correct retention time. The ratio of the quantifier to qualifier ion peak areas should be consistent with that of a reference standard.
Data Presentation
All quantitative data should be summarized for clear comparison. The following tables provide the key analytical parameters for identifying this compound.
Table 1: GC-MS Identification Parameters
| Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) (Predicted) |
|---|
| this compound | 264.2 | 165.1, 151.1 |
Table 2: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) (Typical) |
|---|
| this compound | 265.2 | 165.1 | 151.1 | 15 - 25 |
Note: Collision energies should be optimized empirically using a reference standard for the specific instrument in use.
Conclusion
The described GC-MS and LC-MS/MS methods provide a comprehensive and robust approach for the unambiguous identification of this compound in complex herbal mixtures. The sample preparation protocol is straightforward and effective for extracting the target analyte. The GC-MS method is ideal for initial screening and identification based on the full mass spectrum, while the LC-MS/MS method offers highly sensitive and specific confirmation. These protocols can be integrated into routine forensic and quality control workflows to combat the adulteration of herbal products.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 5. scispace.com [scispace.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. annexpublishers.com [annexpublishers.com]
Application Notes and Protocols for the Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a compound of interest for various research applications. The methodologies are based on established Friedel-Crafts alkylation reactions, adapted for the specific synthesis of this target molecule.
Introduction
This compound is an aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring, makes it a candidate for investigation in drug design, where benzene homologues are explored for various therapeutic targets[1][2]. Analogous compounds with similar alkyl-substituted phenol structures have been shown to exhibit biological activity, such as stimulating gene expression and influencing the growth of cancer cell lines[3]. These notes provide a comprehensive guide for its laboratory-scale synthesis for research purposes.
Synthesis Overview
The synthesis of this compound is achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,3-dimethoxybenzene with 2-methyloctan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid. The methoxy groups on the benzene ring are activating and direct the incoming electrophile to the ortho and para positions. Steric hindrance from the bulky 2-methyloctan-2-yl group favors substitution at the C-5 position, para to one methoxy group and ortho to the other.
Experimental Protocols
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 151-10-0 | Starting material. |
| 2-Methyloctan-2-ol | C₉H₂₀O | 144.25 | 628-44-4 | Alkylating agent.[4][5][6] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst. Handle with extreme care. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | For washing and recrystallization. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 1,3-dimethoxybenzene and 1.44 g (10 mmol) of 2-methyloctan-2-ol in 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the solution may change during this time.
-
Quenching: Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold deionized water, followed by two 10 mL portions of cold methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₇H₂₈O₂ |
| Molecular Weight | 264.4 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | This compound[7] |
| SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC[7] |
| InChI | InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3[7] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be obtained to confirm the structure and purity of the synthesized compound.
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Reaction Mechanism
Caption: The reaction mechanism for the Friedel-Crafts alkylation, showing the formation of the electrophile and subsequent aromatic substitution.
References
- 1. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. 2-METHYL-2-OCTANOL | 628-44-4 [chemicalbook.com]
- 4. 628-44-4, 2-Methyloctan-2-ol, CAS No 628-44-4 2-Methyloctan-2-ol de [chemnet.com]
- 5. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methyl-2-octanol, 628-44-4 [thegoodscentscompany.com]
- 7. This compound | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most common and direct method for synthesizing this compound is through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves reacting 1,3-dimethoxybenzene with an alkylating agent derived from 2-methyloctan-2-ol in the presence of a strong acid catalyst.
-
Aromatic Substrate: 1,3-Dimethoxybenzene
-
Alkylating Agent Precursor: 2-Methyloctan-2-ol
-
Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃).
Q2: I am observing a significant amount of a higher molecular weight byproduct in my final product mixture. What could this be?
A common impurity in Friedel-Crafts alkylation of activated aromatic rings is a polysubstituted byproduct .[1][2] The initial product, this compound, is more electron-rich and thus more reactive than the starting 1,3-dimethoxybenzene. This increased reactivity can lead to a second alkylation reaction, resulting in the formation of di-alkylated products.
Troubleshooting:
-
Control Stoichiometry: Use a molar excess of 1,3-dimethoxybenzene relative to 2-methyloctan-2-ol. This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
Reaction Temperature: Maintain a low reaction temperature to decrease the rate of the second alkylation, which typically has a higher activation energy.
-
Slow Addition of Alkylating Agent: Add the 2-methyloctan-2-ol or the activated electrophile solution dropwise to the reaction mixture to maintain a low concentration of the alkylating species, thereby favoring mono-alkylation.
Q3: My reaction seems to have stalled, and I have a large amount of unreacted 1,3-dimethoxybenzene. What are the possible causes?
Incomplete conversion can be attributed to several factors related to the reaction conditions and reagents.
Troubleshooting:
-
Catalyst Activity: Ensure the acid catalyst is of appropriate concentration and has not been deactivated by moisture. For Lewis acid catalysts like AlCl₃, ensure it is anhydrous.
-
Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Starting Materials: Impurities in the 1,3-dimethoxybenzene or 2-methyloctan-2-ol can interfere with the reaction. Ensure the purity of your starting materials.
Q4: I have identified impurities that appear to be isomers of my desired product. How can these form?
While the tertiary carbocation formed from 2-methyloctan-2-ol is relatively stable, under certain conditions, rearrangements are a known side reaction in Friedel-Crafts alkylations.[2] However, a more likely source of isomeric impurities in this specific synthesis is the formation of alkene byproducts from the dehydration of 2-methyloctan-2-ol, which can then act as alkylating agents, potentially leading to different isomers or oligomerization products.
Troubleshooting:
-
Control of Reaction Conditions: Use a milder acid catalyst or lower reaction temperatures to disfavor the dehydration of the alcohol.
-
Choice of Alkylating Agent: Using a pre-formed and stable electrophile, if possible, can sometimes provide greater control over the reaction.
Q5: What are common residual impurities I should look for after the work-up?
Following the reaction, a thorough work-up is crucial to remove unreacted starting materials and reaction byproducts. Common residual impurities can include:
-
Unreacted 1,3-dimethoxybenzene: Due to the use of an excess of this starting material.
-
Unreacted 2-methyloctan-2-ol: If the reaction did not go to completion.
-
Residual Acid Catalyst: Traces of sulfuric acid or other catalysts.
-
Work-up Solvents: Residual solvents from the extraction and purification steps (e.g., diethyl ether, ethyl acetate, hexanes).
-
Water: From the aqueous wash steps.
Troubleshooting and Purification:
-
Aqueous Work-up: A thorough aqueous wash is necessary to remove the acid catalyst and any water-soluble components. Washing with a mild base (e.g., sodium bicarbonate solution) can help neutralize residual acid.
-
Drying: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove dissolved water from the organic layer.
-
Purification: Column chromatography is often the most effective method for separating the desired product from unreacted starting materials and polysubstituted byproducts. Recrystallization can also be effective if the product is a solid and the impurities have different solubility profiles.[3]
Summary of Potential Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Mitigation and Removal Strategies |
| Polysubstituted Products | Reaction of the initial product with the electrophile.[1][2] | Use excess 1,3-dimethoxybenzene, low reaction temperature, slow addition of the alkylating agent. Remove via column chromatography. |
| Unreacted Starting Materials | Incomplete reaction or use of excess reagent. | Drive the reaction to completion, use appropriate stoichiometry. Remove via column chromatography or recrystallization. |
| Alkene Byproducts | Dehydration of 2-methyloctan-2-ol under acidic conditions. | Use milder reaction conditions, lower temperature. Remove via column chromatography. |
| Residual Acid Catalyst | Incomplete neutralization during work-up. | Thorough aqueous work-up with a basic wash (e.g., NaHCO₃ solution). |
| Residual Solvents | Incomplete removal after extraction and purification. | Evaporation under reduced pressure, high vacuum drying. |
Experimental Protocols
A detailed experimental protocol for the synthesis is crucial for reproducibility and minimizing impurities. Below is a representative procedure based on typical Friedel-Crafts alkylation conditions.
Synthesis of this compound
-
Reaction Setup: To a solution of 1,3-dimethoxybenzene (1.2-1.5 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, slowly add a strong acid catalyst such as concentrated sulfuric acid (e.g., 1-2 equivalents).
-
Addition of Alkylating Agent: To this stirred solution, add 2-methyloctan-2-ol (1 equivalent) dropwise over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Quench the reaction by pouring it over ice-water. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
Synthesis Pathway and Impurity Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.
References
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions for the synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for tertiary alcohol synthesis is not initiating. What are the common causes and how can I resolve this?
A1: Failure to initiate is a common issue, often stemming from a passivating magnesium oxide (MgO) layer on the magnesium turnings or the presence of moisture.[1]
-
Solution:
-
Activate the Magnesium: To remove the oxide layer, you can gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface.[2] Alternatively, chemical activation can be achieved using a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine's purple color indicates activation.[1]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[1] Solvents must be anhydrous, as Grignard reagents are extremely sensitive to moisture and protic solvents like water or alcohols, which will quench the reagent.[2][3]
-
Q2: The yield of my tertiary alcohol is consistently low. What are the likely reasons and how can I improve it?
A2: Low yields can be attributed to several factors, including side reactions and improper reaction conditions.
-
Side Reactions:
-
Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate that will not form the desired alcohol. This is more common with sterically hindered ketones.[2][4]
-
Reduction: Bulky Grignard reagents and sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol.[4]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a hydrocarbon byproduct.[1][2] To minimize this, add the alkyl halide slowly and maintain a moderate temperature.[1]
-
-
Improper Reaction Temperature: The addition of the ketone or ester to the Grignard reagent should typically be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[2]
-
Reagent Stoichiometry: An inaccurate concentration of the Grignard reagent can lead to incomplete reaction. It is crucial to determine the exact concentration of your Grignard reagent by titration before use.[2]
Q3: How can I determine the concentration of my prepared Grignard reagent?
A3: Titration is the most accurate method to determine the concentration of a Grignard reagent. Several methods are available:
-
Titration with Iodine: A solution of iodine in dry THF saturated with lithium chloride can be titrated with the Grignard solution. The disappearance of the iodine color indicates the endpoint.[5][6]
-
Titration with Diphenylacetic Acid: Diphenylacetic acid can be dissolved in THF and titrated with the Grignard reagent. The appearance of a persistent yellow color signals the endpoint.[5]
-
Titration with Menthol and 1,10-Phenanthroline: A solution of menthol and a 1,10-phenanthroline indicator in THF is titrated with the Grignard reagent until a persistent violet or burgundy color is observed.[5][7]
Q4: What is the optimal solvent for synthesizing tertiary alcohols via a Grignard reaction?
A4: The most common solvents are anhydrous diethyl ether and tetrahydrofuran (THF).[2] Diethyl ether is often preferred due to its low boiling point, which simplifies its removal post-reaction.[2] THF is a stronger Lewis base and can better solvate the Grignard reagent, which is advantageous for less reactive alkyl halides.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[1] 2. Presence of moisture in glassware or solvent.[1][2] 3. Low reactivity of the alkyl halide. | 1. Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical crushing.[1][2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1] 3. Initiation Aids: Gentle warming can be applied, but with caution to avoid runaway reactions.[1] |
| Low Yield of Tertiary Alcohol | 1. Side Reactions: Enolization, reduction, or Wurtz coupling.[1][2][4] 2. Inaccurate Grignard reagent concentration.[2] 3. Improper reaction temperature.[2] | 1. Minimize Side Reactions: For enolization, consider a less hindered Grignard reagent if possible. For Wurtz coupling, ensure slow addition of the alkyl halide and maintain moderate temperature.[1] 2. Titrate Grignard Reagent: Determine the precise concentration before starting the reaction with the ketone/ester.[2] 3. Control Temperature: Add the ketone/ester at 0 °C and then allow the reaction to warm to room temperature.[2] |
| Formation of Significant Byproducts | 1. Wurtz Coupling: Dimer of the alkyl/aryl group from the Grignard reagent.[1][2] 2. Secondary Alcohol: From reduction of the ketone.[4] | 1. Optimize Addition: Slow, dropwise addition of the alkyl halide during Grignard formation. Ensure efficient stirring.[1] 2. Use Less Bulky Reagents: If reduction is a major issue, consider using a less sterically hindered Grignard reagent if the synthesis allows. |
| Inefficient Work-up | Formation of magnesium salt emulsions that are difficult to separate. | Use a saturated aqueous ammonium chloride solution to quench the reaction and protonate the alkoxide.[2] This often leads to cleaner phase separation. |
Data Presentation
Table 1: Effect of Solvent on Tertiary Alcohol Yield (Illustrative)
| Grignard Reagent | Ketone | Solvent | Yield (%) |
| Phenylmagnesium Bromide | Acetophenone | Diethyl Ether | ~85-90 |
| Phenylmagnesium Bromide | Acetophenone | THF | ~90-95 |
| tert-Butylmagnesium Chloride | Acetone | Diethyl Ether | ~60-70 |
| tert-Butylmagnesium Chloride | Acetone | THF | ~70-80 |
| Note: Yields are approximate and can vary based on specific reaction conditions and scale. |
Table 2: Common Magnesium Activation Methods
| Method | Description | Advantages |
| Iodine | Add a small crystal of iodine to the magnesium turnings.[1] | Simple and effective; the disappearance of the purple color is a clear indicator of activation.[1] |
| 1,2-Dibromoethane | Add a few drops to the magnesium suspension. | Highly effective for initiating stubborn reactions. |
| Mechanical Grinding | Gently crush the magnesium turnings in a dry mortar and pestle.[2] | Exposes a fresh, reactive surface without chemical additives. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2-propanol
-
Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, acetophenone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the flask to initiate the reaction. Once initiated (as evidenced by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[8]
-
Reaction with Acetophenone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetophenone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[2] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol. The product can be purified by distillation or recrystallization.[2]
-
Protocol 2: Titration of a Grignard Reagent with Iodine
-
Materials: Iodine, anhydrous lithium chloride, anhydrous THF, Grignard reagent solution.
-
Procedure:
-
To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).[6]
-
Add a 0.5 M solution of LiCl in anhydrous THF (e.g., 1.0 mL).[6]
-
Cool the dark brown solution to 0 °C.[6]
-
Slowly add the Grignard reagent dropwise via a syringe until the solution turns light yellow and then becomes colorless.[6]
-
Record the volume of the Grignard reagent added. The titration should be repeated for accuracy.[6]
-
Visualizations
Caption: Experimental workflow for tertiary alcohol synthesis.
Caption: Troubleshooting logic for low yield issues.
Caption: Competing reaction pathways in Grignard synthesis.
References
Technical Support Center: Flash Column Chromatography of Nonpolar Compounds
Welcome to the Technical Support Center for troubleshooting flash column chromatography of nonpolar compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on common issues encountered during the purification of nonpolar molecules.
Frequently Asked Questions (FAQs)
Q1: My nonpolar compound is eluting too quickly, even with 100% nonpolar solvent. How can I increase its retention?
This is a common challenge when dealing with very nonpolar compounds. If your compound has a high Rf value (close to 1.0) even in pure hexane or petroleum ether, consider the following:
-
Stationary Phase Modification: While silica gel is standard, for extremely nonpolar compounds, you might consider using alumina, which can exhibit different selectivity.[1]
-
Reverse-Phase Chromatography: If your compound has some residual polarity that is not being effectively leveraged by normal-phase chromatography, switching to reverse-phase (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) could be a viable option.
-
Solvent System Change: Sometimes, using aromatic solvents like toluene as the nonpolar component in your mobile phase can alter the selectivity and improve separation for certain nonpolar compounds.[2] However, be mindful of the toxicity of solvents like benzene.[2]
Q2: I'm observing poor separation between two nonpolar compounds with very similar Rf values. What can I do?
Separating structurally similar nonpolar compounds can be difficult. Here are some strategies to improve resolution:
-
Optimize the Solvent System:
-
Fine-tune the Polarity: Use a very shallow gradient or even an isocratic elution with a solvent system that provides the best possible separation on a TLC plate. Aim for an Rf value between 0.2 and 0.4 for the target compound.[1]
-
Try Different Solvents: Experiment with different nonpolar and polar solvent combinations. For instance, switching from a hexane/ethyl acetate system to a hexane/ether or hexane/dichloromethane system can sometimes improve selectivity.[2]
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates and can enhance separation.
-
Decrease Particle Size: Using silica gel with a smaller particle size can improve efficiency and resolution.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1 for good separation.[3]
-
Q3: My nonpolar compound is streaking or tailing on the column. What is causing this and how can I fix it?
Streaking or tailing can be caused by several factors:
-
Sample Overloading: Loading too much sample onto the column can lead to band broadening and tailing.[3] Try reducing the amount of material you are purifying.
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your compound is completely dissolved in the loading solvent.[3] If solubility in the eluent is an issue, dry loading is recommended.[4][5]
-
Interactions with Silica: Although less common with nonpolar compounds, interactions with the acidic silanol groups on the silica surface can sometimes cause tailing.[3] This can be addressed by adding a small amount of a modifier like triethylamine to the mobile phase to neutralize the silica surface.[6]
Troubleshooting Guides
Problem 1: No Compound Eluting from the Column
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Solvent System | You may be using a solvent system that is too nonpolar. Double-check your TLC analysis and ensure you have chosen an appropriate eluent.[7] |
| Compound Crashing Out | Your compound may have precipitated at the top of the column due to poor solubility in the initial mobile phase. Try dissolving the crude mixture in a slightly more polar solvent for loading, or use the dry loading technique.[3] |
| Column Blockage | An impurity may have crystallized in the column, blocking the solvent flow.[7] In this case, the column may need to be repacked. |
Problem 2: Cracking or Channeling of the Silica Bed
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Packing | The silica gel was not packed uniformly. Ensure you create a homogeneous slurry and allow it to settle evenly without air bubbles.[3] |
| Sudden Polarity Changes | Abruptly changing the solvent polarity during a gradient elution can cause the silica bed to swell or shrink, leading to cracks.[8] Ensure a gradual transition between solvents. |
| Column Running Dry | Allowing the solvent level to drop below the top of the silica bed can introduce air and cause cracking. Always keep the silica bed submerged in solvent.[1] |
Data Presentation
Table 1: Common Solvent Systems for Nonpolar Compounds
This table provides starting points for solvent selection in flash chromatography of nonpolar compounds. The polarity increases down the table.
| Nonpolar Solvent | Polar Modifier | Typical Starting Ratio (v/v) | Notes |
| Hexane / Petroleum Ether | - | 100% | For very nonpolar compounds.[2] |
| Hexane / Petroleum Ether | Ethyl Acetate | 95:5 | A standard system for many nonpolar to moderately polar compounds.[2] |
| Hexane / Petroleum Ether | Diethyl Ether | 95:5 | Ether is slightly more polar than ethyl acetate.[2] |
| Hexane / Petroleum Ether | Dichloromethane | 90:10 | Dichloromethane can improve solubility for some compounds.[2] |
Table 2: Recommended Loading Capacities for Silica Gel
The amount of crude material that can be effectively purified depends on the difficulty of the separation.
| Separation Difficulty | Silica to Crude Ratio (w/w) | Typical % Load (w/w) |
| Easy (Large ΔRf) | 20:1 - 50:1 | 2% - 5% |
| Moderate | 50:1 - 100:1 | 1% - 2% |
| Difficult (Small ΔRf) | >100:1 | <1% |
Data synthesized from multiple sources.[9]
Experimental Protocols
Detailed Methodology: Dry Loading a Sample
Dry loading is advantageous when your compound has poor solubility in the initial, nonpolar mobile phase.[4][5]
Materials:
-
Crude sample
-
Silica gel (the same type as in the column)
-
A round-bottom flask
-
A suitable solvent for dissolving the sample (e.g., dichloromethane or acetone)
-
Rotary evaporator
Procedure:
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble.[4]
-
Add Silica Gel: Add silica gel to the solution. A common ratio is 2-3 times the weight of the crude sample.
-
Create a Slurry: Swirl the flask to create a slurry and ensure the entire sample is adsorbed onto the silica.
-
Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Load the Column: Carefully add the powdered sample-silica mixture to the top of the packed column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Begin Elution: Proceed with the chromatography as usual.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a typical flash column chromatography experiment.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Improving GC-MS resolution for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene isomers
This guide provides researchers, scientists, and drug development professionals with technical support for improving the Gas Chromatography-Mass Spectrometry (GC-MS) resolution of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and its related isomers. Due to their similar chemical structures and physical properties, separating these isomers can be challenging.[1] This document offers troubleshooting advice and optimized protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
A1: The main challenges stem from the fact that structural isomers often have very similar boiling points and mass spectral fragmentation patterns, making their distinction by standard GC-MS methods difficult.[1][2] The key to successful separation lies in exploiting subtle differences in their interaction with the GC stationary phase and optimizing chromatographic conditions to enhance resolution.
Q2: How does the choice of GC column stationary phase impact the separation of these aromatic isomers?
A2: The stationary phase is the most critical factor for achieving separation.[3][4][5] For aromatic positional isomers, columns with phenyl-containing stationary phases are often effective.[6] These phases can engage in π-π interactions with the benzene ring of the analytes, providing a selective mechanism for separation that goes beyond simple boiling point differences.[6] A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane phase, is a recommended starting point for improved selectivity.[7]
Q3: Can I use a polar column to separate these isomers?
A3: While the target molecule has ether groups, its dominant feature is the large, non-polar alkyl group and the benzene ring, making it relatively non-polar. However, for some positional isomers, a polar stationary phase (e.g., those containing polyethylene glycol or cyanopropyl groups) can sometimes offer different selectivity and may be worth exploring if a phenyl-based column does not provide adequate resolution.[1][8]
Q4: My mass spectrometer shows identical spectra for two closely eluting peaks. How can I confirm they are isomers?
A4: It is very common for structural isomers to produce virtually identical mass spectra under standard electron ionization (EI) conditions.[9][10] The fragmentation of the alkyl-substituted benzene ring often leads to a prominent tropylium ion at m/z 91.[11] Since the mass spectra are not sufficiently different for identification, chromatographic separation is paramount. If peaks are chromatographically resolved, even with identical mass spectra, they represent distinct isomers.
Troubleshooting Guide: Poor Peak Resolution
This section addresses the common problem of co-eluting or poorly resolved isomer peaks.
Issue: My chromatogram shows a single broad peak or multiple overlapping peaks for the isomers.
Below is a systematic workflow to diagnose and resolve this issue.
Caption: A logical workflow for diagnosing and resolving poor peak resolution.
Solution 1: Optimize the GC Column and Dimensions
The choice of the GC column is the most important variable for separation.[3][4][5]
-
Stationary Phase: For aromatic positional isomers, a column with enhanced phenyl content is recommended.[6]
-
Column Length: Longer columns provide more theoretical plates and thus better resolving power. If using a 30 m column, consider switching to a 60 m column.[3]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.10 mm) increases efficiency but reduces sample capacity. 0.25 mm ID columns offer a good balance.[3][4]
-
Film Thickness: A thinner film can reduce retention time and may improve peak shape for high-boiling compounds.
| Parameter | Standard Column | High-Resolution Column | Rationale |
| Stationary Phase | 5% Phenyl Polysiloxane | 50% Phenyl Polysiloxane | Increases selectivity for aromatic isomers via π-π interactions.[6] |
| Length | 30 m | 60 m | Increases the number of theoretical plates, enhancing resolving power.[3] |
| Internal Diameter | 0.25 mm | 0.25 mm or 0.18 mm | 0.25 mm provides a good compromise between efficiency and capacity.[3][4] |
| Film Thickness | 0.25 µm | 0.25 µm | Standard thickness suitable for this analyte's volatility. |
Solution 2: Refine the Oven Temperature Program
The temperature program directly affects retention and selectivity.[12][13][14] For closely eluting isomers, a slow temperature ramp is crucial.[8][15]
-
Lower the Initial Temperature: Start with an oven temperature well below the boiling point of the analytes to improve focusing at the head of the column.
-
Slow the Ramp Rate: A fast ramp rate will cause isomers to move through the column too quickly to be separated. Reducing the ramp rate gives more time for interaction with the stationary phase.[15] An increase of about 30°C can reduce retention time by half, so small changes in the program can have a large impact.[13][14]
-
Incorporate Hold Times: An isothermal hold at a specific temperature where isomers are eluting can sometimes improve separation.
| Parameter | Scouting Program | Optimized Program for Isomers |
| Initial Temperature | 150 °C, hold 1 min | 120 °C, hold 2 min |
| Ramp Rate | 10 °C/min | 2 °C/min |
| Final Temperature | 300 °C, hold 5 min | 300 °C, hold 10 min |
Solution 3: Optimize the Carrier Gas Flow Rate
The carrier gas flow rate (or linear velocity) affects chromatographic efficiency.[16][17][18] An optimal flow rate minimizes peak broadening, leading to sharper peaks and better resolution.
-
Carrier Gas Choice: Hydrogen is often preferred over Helium as it provides better efficiency at higher linear velocities, potentially shortening run times without sacrificing resolution.[19]
-
Constant Flow vs. Constant Pressure: Use "Constant Flow" mode. As the oven temperature increases, the gas viscosity also increases. In constant pressure mode, this would cause the flow rate to drop during the run. Constant flow mode adjusts the head pressure to maintain a consistent flow rate, leading to more reproducible retention times and better peak shapes.[17]
-
Finding the Optimum: For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min for Helium.[1][15] The optimal flow rate can be determined experimentally by performing several runs at different flow rates and observing the effect on resolution.
Solution 4: Check for Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak fronting and poor resolution.[7][20]
-
Reduce Injection Volume: If using a 1 µL injection, try reducing it to 0.5 µL or 0.2 µL.
-
Dilute the Sample: Decrease the concentration of the sample.
-
Increase the Split Ratio: If using a split injection, increasing the split ratio (e.g., from 50:1 to 100:1) will reduce the amount of sample that reaches the column.[15]
Detailed Experimental Protocol (Optimized Method)
This section provides a detailed methodology for a GC-MS experiment designed to resolve isomers of this compound.
1. Sample Preparation
-
Dissolve the sample in a high-purity solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-50 µg/mL.
2. GC-MS System and Parameters
| Component | Parameter | Value/Description |
| GC System | Agilent 8890 GC (or equivalent) | |
| MS System | Agilent 5977B MSD (or equivalent) | |
| GC Column | Agilent DB-17ms or equivalent (50%-Phenyl)-methylpolysiloxane | Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium | Purity: 99.999%; Mode: Constant Flow at 1.2 mL/min |
| Inlet | Split/Splitless | Mode: Split |
| Inlet Temperature | 280 °C | |
| Split Ratio | 100:1 | |
| Injection Volume | 1 µL | |
| Oven Program | Initial Temperature | 120 °C, hold for 2 minutes |
| Ramp 1 | 2 °C/min to 280 °C | |
| Hold | Hold at 280 °C for 10 minutes | |
| MS Parameters | Transfer Line Temp | 280 °C[8] |
| Ion Source Temp | 230 °C | |
| Quadrupole Temp | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Scan | |
| Scan Range | 40 - 450 m/z |
3. Data Analysis
-
Integrate the peaks for each separated isomer.
-
Confirm isomer identity by observing the same mass spectrum for each resolved peak, with characteristic fragments for alkyl-substituted benzenes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Item - Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and x-ray crystallographic methods - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. GCMS Section 6.9.5 [people.whitman.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene by LC-MS/MS.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in quality control (QC) sample results across different batches.
-
Calibration curves are non-linear or have poor correlation coefficients.
-
Inaccurate measurement of the analyte concentration.
Possible Cause: Inconsistent ion suppression or enhancement caused by co-eluting matrix components. The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1][2] These components can interfere with the ionization of the target analyte, leading to inaccurate and imprecise results.[2][3]
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the baseline signal indicates ion suppression, while a rise suggests enhancement.[4]
-
Quantitative Matrix Effect Assessment: Compare the response of the analyte in a pure solvent to its response in an extracted blank matrix spiked post-extraction.[2][4] The matrix factor (MF) can be calculated to quantify the extent of the effect. An MF less than 1 indicates ion suppression, and an MF greater than 1 suggests ion enhancement.[4]
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][5]
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as many endogenous components remain.[6]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[6][7] A double LLE can further improve selectivity.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[1][7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[6]
-
-
Refine Chromatographic Conditions:
-
Improve Separation: Adjust the mobile phase composition, gradient profile, or column chemistry to chromatographically separate this compound from interfering matrix components.[1]
-
Divert Valve: Use a divert valve to direct the early and late eluting, highly interfering components of the sample to waste instead of the mass spectrometer source.[9]
-
-
Utilize an Appropriate Internal Standard:
Issue 2: Low Signal Intensity and Poor Sensitivity
Symptom:
-
The signal-to-noise ratio for this compound is low, making it difficult to achieve the desired limit of quantitation (LOQ).
Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components, particularly phospholipids in biological samples.[7][8]
Troubleshooting Steps:
-
Enhance Sample Cleanup:
-
Phospholipid Removal: If analyzing biological matrices like plasma or serum, use specialized sample preparation products designed to remove phospholipids, a major cause of ion suppression.[8][14]
-
Advanced SPE: Employ a more rigorous SPE protocol, potentially using a mixed-mode or more selective sorbent.[6]
-
-
Optimize LC Method:
-
Gradient Modification: A longer, shallower gradient can improve the resolution between the analyte and interfering peaks.[6]
-
Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the analyte away from suppression zones.
-
-
Adjust MS Parameters:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: What are the common signs that matrix effects may be impacting my assay for this compound?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay.[4] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[4]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs.[4] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.[4]
-
Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[2][4] The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression and an MF greater than 1 indicates ion enhancement.[4]
Q4: What are the most effective strategies to mitigate matrix effects?
A4: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE).[6][7]
-
Chromatographic Separation: Modifying the LC method to separate the analyte from co-eluting interferences.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[10][11][12][13]
Q5: When should I use a stable isotope-labeled internal standard?
A5: It is highly recommended to use a stable isotope-labeled internal standard for this compound whenever accurate and precise quantification is required, especially when dealing with complex matrices.[10][11] While structural analogs can be used, they may not co-elute perfectly or experience the same degree of matrix effect, leading to less reliable correction.[10][11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Cleanliness of Extract | Typical Analyte Recovery | Propensity for Matrix Effects | Throughput |
| Protein Precipitation (PPT) | Low | High | High[6] | High |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium[6] | Medium |
| Solid-Phase Extraction (SPE) | High | High | Low[6] | Low to Medium |
| Mixed-Mode SPE | Very High | High | Very Low[6] | Low to Medium |
| Phospholipid Removal Plates | High (for specific interferences) | High | Low (for phospholipids)[8][14] | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[4]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF close to 1 indicates minimal matrix effect.
-
An MF significantly less than 1 indicates ion suppression.
-
An MF significantly greater than 1 indicates ion enhancement.
-
Protocol 2: Post-Column Infusion Experiment
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[4]
-
Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.
-
Monitor the analyte signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[4]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Relationship between sample preparation and extract cleanliness.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. selectscience.net [selectscience.net]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Stability of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected degradation of this compound observed during an experiment.
Possible Causes and Solutions:
-
Acidic Conditions: Aromatic ethers can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. The methoxy groups on the benzene ring can be hydrolyzed to hydroxyl groups.
-
Troubleshooting:
-
Measure the pH of your solution.
-
If the pH is low, consider using a buffered solution to maintain neutrality.
-
If acidic conditions are required for your experiment, minimize exposure time and temperature.
-
Analyze for the potential formation of hydroxylated derivatives.
-
-
-
Oxidative Degradation: The benzene ring, activated by the two methoxy groups, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.
-
Troubleshooting:
-
De-gas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Consider adding an antioxidant to your solution if it does not interfere with your experiment.
-
Minimize exposure to light.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.
-
Troubleshooting:
-
Protect your solution from light by using amber vials or wrapping the container in aluminum foil.
-
Work in a low-light environment when handling the solution.
-
-
-
Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.
-
Troubleshooting:
-
Use high-purity, freshly opened solvents.
-
Test for the presence of peroxides in solvents like THF or diethyl ether.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of an electron-rich aromatic ether, the most probable degradation pathways are:
-
Acid-catalyzed hydrolysis: Cleavage of one or both methoxy groups to form the corresponding phenol(s). This is generally slow but can be accelerated by strong acids and heat.[1][2][3]
-
Oxidative degradation: Oxidation of the aromatic ring, potentially leading to ring-opening or the formation of quinone-like structures. Phenolic compounds, in general, are susceptible to oxidation.[4][5][6][7]
-
Photodegradation: Aromatic compounds can degrade upon exposure to light, which can lead to a variety of products.[8][9][10]
Q2: How can I monitor the stability of my this compound solution?
A2: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13][14] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or other light-blocking containers.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Prepared in high-purity, appropriate solvents.
Q4: Are there any known incompatibilities with common excipients or reagents?
-
Strong acids: May cause hydrolysis of the ether groups.
-
Strong oxidizing agents: Will likely lead to degradation of the aromatic ring.
-
Lewis acids: Can complex with the methoxy groups and potentially catalyze degradation.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.
Table 1: Forced Degradation under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 60 °C | 2.1% | 1 |
| 3% H₂O₂ | 24 hours | 25 °C | 8.5% | 3 |
| Photolytic (UV) | 24 hours | 25 °C | 5.7% | 2 |
| Thermal | 48 hours | 80 °C | 3.4% | 1 |
Table 2: Stability in Different Solvents at 25 °C (Protected from Light)
| Solvent | Time Point | % Purity of Parent Compound |
| Acetonitrile | 0 hours | 99.8% |
| 24 hours | 99.7% | |
| 72 hours | 99.5% | |
| Methanol | 0 hours | 99.9% |
| 24 hours | 99.8% | |
| 72 hours | 99.6% | |
| Dichloromethane | 0 hours | 99.7% |
| 24 hours | 99.2% | |
| 72 hours | 98.5% |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a gradient to separate the parent peak from any degradation products. For example:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 275 nm).
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for the forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting decision tree for degradation.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 14. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: NMR Spectroscopy of Substituted Dimethoxybenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted dimethoxybenzenes. The following sections address common issues encountered during the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aromatic proton signals are overlapping in the 1D ¹H NMR spectrum. How can I resolve them?
A1: Peak overlap in the aromatic region (typically δ 6.5-8.5 ppm) is a common challenge.[1][2] A systematic approach is recommended:
-
Change the Solvent: The simplest first step is to re-acquire the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts compared to standard solvents like CDCl₃, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[4] This can often separate crowded signals.[4][5]
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the molecule's conformation and affect the chemical shifts, potentially resolving overlapping peaks.[5]
-
Utilize 2D NMR: If the above methods fail, two-dimensional NMR experiments are powerful tools. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to identify spin systems within the aromatic ring.[5]
Q2: I see unexpected peaks in my spectrum. What are their possible sources?
A2: Unexpected signals can arise from several sources. It is crucial to identify them to avoid incorrect structural assignments.
-
Residual Solvent Signals: The most common source is the residual non-deuterated solvent. For example, chloroform-d (CDCl₃) typically shows a singlet at δ 7.26 ppm, and DMSO-d₆ shows a pentet at δ 2.50 ppm.[6] Always consult a table of common NMR solvent impurities.[6][7]
-
Isomeric Impurities: The synthesis of a specific dimethoxybenzene isomer may result in the presence of other isomers as impurities.[6] For example, a sample of 2,6-dimethoxybenzaldehyde might contain traces of 2,4- or 3,5-dimethoxybenzaldehyde. Comparing your spectrum with reference spectra of suspected isomers can help confirm their presence.[6]
-
Oxidation or Degradation: Samples can degrade over time. For instance, an aldehyde substituent can oxidize to a carboxylic acid, which would introduce a new, broad singlet far downfield (δ 10-12 ppm).[6]
-
Water: A broad singlet that can appear at various chemical shifts is often due to water. Using anhydrous NMR solvents and properly drying glassware can minimize this.[3][6]
Q3: How do I assign the specific protons within the aromatic region?
A3: Assigning aromatic protons requires a combination of analyzing chemical shifts, coupling constants, and, if necessary, 2D NMR data.
-
Coupling Constants (J-values): The magnitude of the coupling constant depends on the number of bonds between the coupled protons.
-
Substituent Effects: Methoxy groups (-OCH₃) are electron-donating, causing shielding (an upfield shift to lower ppm values) at the ortho and para positions relative to the methoxy group.[9] Conversely, electron-withdrawing groups will deshield these positions, shifting them downfield.[9]
-
2D NMR Confirmation: HMBC (Heteronuclear Multiple Bond Correlation) is invaluable. It shows correlations between protons and carbons over 2-3 bonds.[5][10] This allows you to unambiguously connect the methoxy protons to the carbon they are attached to, providing a definitive starting point for walking around the aromatic ring.
Q4: My NMR spectrum shows very broad peaks. What is the cause?
A4: Several factors can lead to peak broadening.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[3][6]
-
Low Concentration/Solubility: If the sample is not sufficiently concentrated or is poorly soluble, the signal-to-noise ratio will be low, and peaks may appear broad.[3][6]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.
-
Chemical or Conformational Exchange: If the molecule is undergoing a dynamic process (like bond rotation) on the same timescale as the NMR experiment, it can lead to broad peaks.[3] Running the experiment at a higher or lower temperature can sometimes sharpen these signals.[5]
Data Presentation: Characteristic NMR Shifts
The chemical shifts of dimethoxybenzenes are influenced by the substitution pattern. The tables below provide approximate chemical shift ranges for the parent isomers in CDCl₃. Note that additional substituents will further alter these values.
Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Dimethoxybenzene Isomers
| Compound | Methoxy Protons (-OCH₃) | Aromatic Protons (Ar-H) |
| 1,2-Dimethoxybenzene | ~3.88 (s, 6H) | ~6.90 (m, 4H) |
| 1,3-Dimethoxybenzene | ~3.80 (s, 6H) | ~7.20 (t, 1H), ~6.55 (d, 2H), ~6.45 (t, 1H) |
| 1,4-Dimethoxybenzene | ~3.78 (s, 6H) | ~6.85 (s, 4H) |
Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Dimethoxybenzene Isomers
| Compound | Methoxy Carbons (-OCH₃) | Aromatic Carbons (Ar-C) |
| 1,2-Dimethoxybenzene | ~55.9 | ~149.0 (C-O), ~121.0, ~111.2 |
| 1,3-Dimethoxybenzene | ~55.3 | ~160.5 (C-O), ~129.8, ~106.5, ~101.0 |
| 1,4-Dimethoxybenzene | ~55.6 | ~153.8 (C-O), ~114.5 |
Note: Aromatic carbons directly attached to oxygen (C-O) are significantly deshielded.[1][8]
Experimental Protocols
1. Sample Preparation
-
Amount: Weigh 5-10 mg of the substituted dimethoxybenzene sample.[4]
-
Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in a clean, dry NMR tube.[4]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
Mixing: Gently shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
2. 1D NMR Acquisition (¹H and ¹³C)
-
¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[11]
-
DEPT: Run DEPT-135 and DEPT-90 experiments to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[12] A DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[12]
3. 2D NMR Acquisition (COSY, HSQC, HMBC)
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled.[5] It is essential for tracing the connectivity of protons within the aromatic ring. The resulting spectrum shows cross-peaks between protons that are typically 2-3 bonds apart.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation).[5][13] It is the most reliable way to assign a proton to its specific carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically 2-3 bonds.[5][13] It is critical for establishing connectivity across quaternary carbons and between different functional groups (e.g., from methoxy protons to the aromatic ring).
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the analysis of complex NMR spectra.
Caption: A typical workflow for acquiring and analyzing NMR data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. compoundchem.com [compoundchem.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Mass Spectral Fragmentation of Alkylated Aromatic Ethers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alkylated aromatic ethers in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common fragmentation pathway for simple alkylated aromatic ethers like anisole?
A1: The most common initial fragmentation for simple alkylated aromatic ethers, such as anisole, is the loss of the alkyl radical from the ether linkage. For anisole (methoxybenzene), this involves the loss of a methyl radical (•CH₃) to form a phenoxy cation, which can then rearrange. Another significant fragmentation is the loss of a neutral formaldehyde molecule (CH₂O).
Q2: How does the length of the alkyl chain affect the fragmentation pattern?
A2: As the alkyl chain length increases, new fragmentation pathways become more prominent. While loss of the entire alkyl radical is still observed, cleavage at the β-position to the aromatic ring becomes a major fragmentation route. For example, in ethoxybenzene (phenetole), the loss of an ethylene molecule via a McLafferty-type rearrangement is a characteristic fragmentation. With even longer chains, such as in butoxybenzene, you can expect to see fragments corresponding to the loss of various neutral alkenes.[1]
Q3: What is a McLafferty rearrangement and is it common in alkylated aromatic ethers?
A3: The McLafferty rearrangement involves the transfer of a gamma-hydrogen atom to an acceptor (in this case, the ether oxygen) through a six-membered transition state, followed by cleavage of the bond between the alpha and beta carbons. This results in the elimination of a neutral alkene. This rearrangement is a common and important fragmentation pathway for alkylated aromatic ethers with an alkyl chain of at least three carbons in length.
Q4: Why is the molecular ion peak often weak or absent in the mass spectra of some ethers?
A4: The molecular ion (M+) peak can be weak or absent, particularly in aliphatic ethers, because the initial radical cation is often unstable and readily undergoes fragmentation. However, for aromatic ethers, the presence of the stable benzene ring generally results in a more prominent molecular ion peak compared to their aliphatic counterparts.
Q5: What is the significance of the m/z 94 peak in the mass spectra of some higher alkylated aromatic ethers?
A5: A peak at m/z 94 often corresponds to the phenol radical cation. This fragment can be formed through rearrangement and cleavage of the alkyl chain, particularly in ethers with longer alkyl groups. This is a common feature in the mass spectra of many substituted aromatic compounds.
Troubleshooting Guide
Issue: I am not seeing the expected molecular ion peak for my alkylated aromatic ether.
-
Possible Cause 1: Extensive Fragmentation. The energy of the ionization source (typically 70 eV for Electron Ionization) may be causing the molecular ion to fragment completely.
-
Solution: If your instrument allows, try reducing the ionization energy. This "softer" ionization can sometimes preserve the molecular ion.
-
-
Possible Cause 2: Sample Impurity. The sample may be contaminated with a more volatile or easily ionizable compound that is masking your analyte's signal.
-
Solution: Ensure the purity of your sample. Consider using a separation technique like Gas Chromatography (GC-MS) to analyze the sample.
-
-
Possible Cause 3: Instrument Contamination. The mass spectrometer source or analyzer may be contaminated.
-
Solution: Perform routine maintenance and cleaning of the ion source as recommended by the instrument manufacturer.
-
Issue: The fragmentation pattern I observe is much more complex than I expected.
-
Possible Cause 1: Rearrangement Reactions. Alkylated aromatic ethers can undergo various rearrangement reactions upon ionization, leading to a complex array of fragment ions.
-
Solution: Carefully analyze the spectrum for characteristic neutral losses (e.g., loss of an alkene via McLafferty rearrangement) and compare your spectrum to library data for similar compounds.
-
-
Possible Cause 2: Presence of Isomers. If your sample contains a mixture of isomers, the resulting mass spectrum will be a composite of the fragmentation patterns of all isomers.
-
Solution: Use a chromatographic separation method (GC-MS or LC-MS) to separate the isomers before they enter the mass spectrometer.
-
-
Possible Cause 3: Thermal Decomposition. The analyte may be decomposing in the injector port or the ion source before ionization.
-
Solution: Lower the injector and/or ion source temperature to the minimum required for efficient volatilization and ionization.
-
Issue: I am seeing a prominent peak at an unexpected m/z value.
-
Possible Cause 1: Background Contamination. The peak may be from column bleed (in GC-MS), plasticizers from sample vials, or other contaminants in the system.
-
Solution: Run a blank analysis (injecting only the solvent) to identify background peaks. Ensure proper sample handling and use high-purity solvents.
-
-
Possible Cause 2: Unexpected Fragmentation Pathway. The molecule may be undergoing a less common but favorable fragmentation.
-
Solution: Propose a plausible fragmentation mechanism for the observed peak based on the structure of your analyte. High-resolution mass spectrometry can help determine the elemental composition of the fragment ion, aiding in its identification.
-
Quantitative Data
The following table summarizes the major fragment ions observed in the electron ionization (EI) mass spectra of several common alkylated aromatic ethers. The relative abundance is normalized to the most intense peak (base peak) in the spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] (Relative Abundance %) | Base Peak [m/z] | Key Fragment Ions [m/z] (Proposed Identity) |
| Anisole | C₇H₈O | 108.14 | 108 (100%)[2] | 108 | 93 ([M-CH₃]⁺), 78 ([C₆H₆]⁺•), 65 ([C₅H₅]⁺)[2] |
| Phenetole | C₈H₁₀O | 122.16 | 122 (40%)[3][4] | 94 | 94 ([M-C₂H₄]⁺•, McLafferty), 77 ([C₆H₅]⁺)[3][4] |
| Butoxybenzene | C₁₀H₁₄O | 150.22 | 150 (15%)[1] | 94 | 94 ([M-C₄H₈]⁺•, McLafferty), 77 ([C₆H₅]⁺)[1] |
Experimental Protocols
Protocol: Analysis of Alkylated Aromatic Ethers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of volatile alkylated aromatic ethers using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve the alkylated aromatic ether sample in a volatile, high-purity solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
If the sample is in a complex matrix (e.g., essential oil), a prior extraction or clean-up step may be necessary.
-
Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peaks of interest based on their retention times.
-
Analyze the mass spectrum of each peak by comparing the fragmentation pattern to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) and by interpreting the fragmentation mechanisms.
Visualizations
Figure 1. General fragmentation pathways of alkylated aromatic ethers.
References
Preventing degradation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene during analysis
Welcome to the technical support center for the analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing compound degradation during analytical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. What are the potential causes related to compound stability?
A1: Inconsistent results when analyzing this compound can stem from several factors related to its chemical stability. The primary culprits are oxidative degradation and photodegradation. The ether linkages and the electron-rich aromatic ring make the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of peroxides, which are unstable and can further degrade the molecule. Additionally, dimethoxybenzene derivatives have been shown to be susceptible to photodegradation, meaning that exposure to light, especially UV radiation, can cause the compound to break down.
Q2: What are the likely degradation products of this compound that I might observe in my analysis?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar aromatic ethers, you can expect to see products resulting from:
-
Oxidation of the ether group: This can lead to the cleavage of the methoxy groups, forming the corresponding phenol (1-hydroxy-3-methoxy-5-(2-methyloctan-2-yl)benzene or 1,3-dihydroxy-5-(2-methyloctan-2-yl)benzene) and formaldehyde or formic acid. Oxidation at the benzylic position of the alkyl chain is also a possibility, though less likely for a tertiary alkyl group.
-
Peroxide formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light. While these may not be directly observed by typical chromatographic methods, their presence can lead to a cascade of degradation reactions.
-
Aromatic ring oxidation: The electron-rich benzene ring can be susceptible to oxidation, potentially leading to the formation of quinone-like structures, although this is generally a less common pathway under typical analytical conditions.
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
A3: To minimize degradation, the following precautions are recommended:
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen). This will protect it from air and light.
-
Solvent Selection: Use high-purity, degassed solvents for sample preparation. Solvents should be free of peroxides. Ethers like diethyl ether and tetrahydrofuran (THF) should be tested for peroxides before use.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solutions to inhibit oxidative degradation.
-
Minimize Exposure to Light: Protect your samples from light at all stages of the experiment by using amber vials, covering sample trays with foil, and working in a dimly lit environment when possible.
-
Control Temperature: Avoid excessive heat during sample preparation steps like sonication or evaporation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Loss of analyte peak area over time or in subsequent injections.
This is a classic sign of compound degradation in the analytical sample.
Troubleshooting Workflow for Analyte Degradation
Caption: Workflow to troubleshoot the loss of analyte peak area.
Issue 2: Appearance of new, unidentified peaks in the chromatogram.
These new peaks are likely degradation products.
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Prepare fresh samples using degassed, high-purity solvents. Consider adding an antioxidant like BHT to the sample and mobile phase. Purge the sample vial with an inert gas before sealing. |
| Photodegradation | Protect the sample from light by using amber autosampler vials and covering the sample tray. Minimize the time the sample spends on the autosampler. |
| Acid/Base Instability | If using an acidic or basic mobile phase, check for degradation by injecting a sample prepared in a neutral solvent. If degradation is confirmed, adjust the mobile phase pH to be closer to neutral, if chromatographically feasible. |
Issue 3: Poor peak shape (tailing or fronting).
While this can be a sign of degradation, it is more commonly associated with chromatographic issues.
Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: GC-MS Analysis of Synthetic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in the GC-MS analysis of synthetic cannabinoids?
The most common artifacts in the GC-MS analysis of synthetic cannabinoids arise from three primary sources:
-
Thermal Degradation: Many synthetic cannabinoids are heat-sensitive and can break down in the high temperatures of the GC inlet. This is a significant issue for compounds containing amide groups or cyclopropyl rings.[1][2] Thermal degradation can lead to the appearance of multiple peaks from a single pure standard, potentially causing misidentification and inaccurate quantification.
-
Derivatization Byproducts: Derivatization techniques, such as silylation, are often used to improve the thermal stability and chromatographic behavior of cannabinoids.[3][4] However, the derivatization reagents themselves can produce byproducts that may appear as artifact peaks in the chromatogram.[3] Incomplete derivatization can also lead to the presence of both derivatized and underivatized forms of the analyte.[5]
-
Matrix Effects: When analyzing samples in complex biological or consumer product matrices (e.g., urine, edibles), other components in the matrix can interfere with the analysis.[6][7][8] These matrix effects can cause ion suppression or enhancement, leading to inaccurate quantitative results.[8]
Q2: My pure synthetic cannabinoid standard is showing multiple peaks in the chromatogram. What could be the cause?
The presence of multiple peaks from a single, pure standard is a strong indicator of on-column or in-injector degradation.[2] For many synthetic cannabinoids, particularly those with amide functional groups or cyclopropyl moieties, thermal degradation in the hot GC inlet is a common issue.[1][2] For example, amide-containing synthetic cannabinoids like AB-FUBINACA can undergo thermolytic degradation.[1] Similarly, cyclopropyl-containing compounds such as UR-144 and XLR-11 are known to produce multiple related peaks due to thermal rearrangement.[2]
Troubleshooting Steps:
-
Lower the Inlet Temperature: Gradually decrease the injector port temperature to the lowest point that still allows for efficient volatilization of your analyte.
-
Use a Pulsed Pressure Injection: A high-pressure pulse at the beginning of the injection can help to transfer the analytes onto the column more quickly, reducing their residence time in the hot inlet.
-
Employ Analyte Protectants: The addition of an analyte protectant, such as sorbitol, to the sample can help to shield the synthetic cannabinoids from thermal degradation in the injector.[1]
-
Consider Derivatization: If thermal degradation is persistent, derivatizing the analyte to a more thermally stable form can be an effective solution.[3]
Q3: I am observing unexpected peaks that are not related to my target analyte after derivatization. What are they and how can I minimize them?
These unexpected peaks are likely artifacts from the derivatization process itself. For instance, when using silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), byproducts such as bis-trimethylsilyl trifluoroacetamide and hexamethyl disiloxane can be formed and detected by the GC-MS.[3]
Troubleshooting Steps:
-
Optimize Reagent Volume: Use the minimum amount of derivatizing reagent necessary for complete derivatization to reduce the concentration of byproducts.
-
Proper Solvent Choice: Ensure you are using a GC-friendly, aprotic solvent like ethyl acetate for your derivatization reaction.[3] Protic solvents such as methanol or ethanol can react with silylation reagents and interfere with the derivatization of the target analyte.[3]
-
Run a Reagent Blank: Inject a sample containing only the solvent and derivatizing reagent to identify the peaks associated with the reagent byproducts. This will help in distinguishing them from actual sample components.
Q4: How can I mitigate matrix effects when analyzing synthetic cannabinoids in complex samples like urine or edibles?
Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant challenge in complex samples.[6][7][8]
Troubleshooting Steps:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at reducing matrix effects compared to simpler methods like supported liquid extraction (SLE).[9]
-
Solvent Selection for Extraction: For consumer products containing sugars or glycerin, using an acetonitrile-based extraction solvent can be beneficial as many interfering matrix components have lower solubility in it compared to ethanol.[7]
-
Enzymatic Pretreatment: For products containing lactose, pretreatment with the enzyme lactase can help to break down the interfering lactose matrix before extraction.[7]
-
Use of an Internal Standard: A stable, isotopically labeled internal standard that behaves similarly to the analyte can help to compensate for matrix effects during quantification.
Troubleshooting Guides
Guide 1: Thermal Degradation of Amide-Based Synthetic Cannabinoids
Issue: Multiple peaks are observed for a single amide-containing synthetic cannabinoid standard (e.g., AB-FUBINACA, AB-CHMINACA).[1] This is often due to thermal degradation and potential esterification if methanol is present.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal degradation artifacts.
Guide 2: Artifacts from Silylation Derivatization
Issue: Extraneous peaks are present in the chromatogram after silylation with reagents like MSTFA.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for derivatization artifacts.
Quantitative Data Summary
The following tables summarize validation data from various studies on the GC-MS analysis of synthetic cannabinoids.
Table 1: Method Performance for Selected Synthetic Cannabinoids
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| AB-FUBINACA, AB-CHMINACA, MAB-CHMINACA | GC-MS with Analyte Protectant | 25 | 50 | 50 - 2000 | [1] |
| 5F-CUMYL-PICA | GC-MS/MS | 0.1 | 0.5 | 0.5 - 500 | [9] |
| 5F-MDMB-PICA | GC-MS/MS | 0.11 | 0.5 | 0.5 - 500 | [9] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Prep Method | Average Matrix Effect (%) | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 15 | 91.40 | [9] |
| Supported Liquid Extraction (SLE) | 24 | 82.54 | [9] |
| ISOLUTE C18 | 22.5 | 85.10 | [9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Amide-Based Synthetic Cannabinoids with Analyte Protectant
This protocol is based on a method designed to prevent the thermal degradation of amide-based synthetic cannabinoids.[1]
-
Sample Preparation:
-
Prepare a stock solution of the synthetic cannabinoid standard in methanol.
-
Prepare a 0.5% (w/v) solution of sorbitol (analyte protectant) in methanol.
-
Dilute the stock solution with the 0.5% sorbitol in methanol to the desired concentration range (e.g., 50-2000 ng/mL).
-
-
GC-MS Conditions:
-
Injector: Splitless mode.
-
Liner: Use a liner containing glass wool.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
-
Oven Program: An initial temperature of 60°C (hold for 1 min), ramp at 10°C/min to 150°C (hold for 3 min), then ramp at 10°C/min to 300°C (hold for 22 min).[10]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Protocol 2: Derivatization of Cannabinoids for GC-MS Analysis
This protocol describes a general silylation procedure to improve the thermal stability of cannabinoids.[3][5]
-
Sample Preparation:
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable aprotic solvent (e.g., ethyl acetate).
-
Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) is recommended.[2]
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a temperature that allows for good peak shape of the solvent and early eluting peaks (e.g., 100°C), then ramp at a rate of 10-20°C/min to a final temperature of around 300-320°C.
-
MS Conditions: Standard EI ionization at 70 eV with a scan range appropriate for the expected derivatized masses. The mass spectra of trimethylsilyl (TMS) derivatives often show a characteristic M-15 ion (loss of a methyl group) and ions at m/z 73 and 147.[3]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. marshall.edu [marshall.edu]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 8. youtube.com [youtube.com]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of synthetic aromatic compounds such as 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is crucial for various stages of research and development, including pharmacokinetic studies, quality control, and metabolic profiling. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, robust analytical techniques developed for structurally similar compounds, such as cannabinoids, provide a strong foundation for methodology. This guide compares the most prevalent and effective analytical methods applicable to the quantification of this compound, providing supporting data from studies on analogous molecules.
The primary analytical techniques suitable for the quantification of non-polar, aromatic molecules like this compound include High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.[4]
Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on validated methods for similar analytes. These parameters are indicative of the expected performance for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | GC-MS Method |
| Linearity (R²) | ≥ 0.999[4] | ≥ 0.99[4][5] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | ~0.3 µg/mL[4] | 5-25 ng/mL[5] | Analyte dependent, can be low ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL[4] | 10-50 ng/mL[5] | Analyte dependent, can be low ng/mL |
| Accuracy (% Recovery) | 98-102%[4] | 91.4 - 108.0%[4] | 96-106% (for similar compounds)[6] |
| Precision (RSD%) | < 2%[4] | 0.52%-8.18%[5] | < 10% (for similar compounds)[6] |
| Specificity | Good, but susceptible to co-eluting matrix components.[4] | Excellent, based on mass-to-charge ratio, minimizing interferences.[4] | High, especially with mass spectrometry detection. |
| Derivatization | Not required.[3] | Not required.[6] | May be required to improve volatility and thermal stability.[1] |
Experimental Protocols
Detailed methodologies for each technique are outlined below. These protocols are based on established methods for cannabinoid analysis and can be adapted and validated for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore.
Sample Preparation:
-
Homogenization: If the sample is in a solid matrix, it should be homogenized to a fine powder.
-
Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., methanol or ethanol) using sonication or vortexing.[4]
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm × 3 mm i.d., 3 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (ACN), often with 0.1% formic acid, is typical.[1]
-
Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[1]
-
Detection: UV detection wavelength should be optimized based on the absorbance spectrum of this compound. A common wavelength for similar aromatic compounds is 275 nm.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical and trace-level quantification.[3]
Sample Preparation:
-
Protein Precipitation: For biological samples like plasma or whole blood, proteins are precipitated using a solvent like acetonitrile.[6]
-
Solid-Phase Extraction (SPE): The supernatant from protein precipitation is further cleaned up and concentrated using an appropriate SPE cartridge.[6]
-
Reconstitution: The eluate from the SPE is evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system provides better resolution and faster run times.[6][7]
-
Column: A C8 or C18 column (e.g., Waters Xbridge C8 BEH, 100 × 2.1 mm, 2.5 µm) is suitable.[8]
-
Mobile Phase: Typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) run in a gradient mode.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM).[6]
-
Ionization: Positive electrospray ionization (ESI) is generally used for cannabinoids and similar compounds.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. For example, for THC, transitions like m/z 315.0 > 193.0 are monitored.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9]
Sample Preparation:
-
Extraction: Similar to HPLC, the analyte is extracted from the sample matrix using an organic solvent.
-
Derivatization (if necessary): To improve the volatility and thermal stability of the analyte, derivatization may be required. Silylation is a common derivatization technique for compounds with active hydrogens.[10]
-
Injection: The prepared sample is injected into the GC.
GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., OV-17, UCW-98) is typically used.[11]
-
Carrier Gas: Helium is the most common carrier gas.[9]
-
Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of analytes.[9]
-
Ionization: Electron ionization (EI) is standard, though photoionization (PI) can provide softer ionization and preserve the molecular ion.[12]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of a target analyte in a complex matrix using chromatographic methods.
Caption: A generalized workflow for quantitative analysis.
Method Selection Logic
The decision-making process for selecting the most appropriate analytical method is outlined in the diagram below.
Caption: Decision tree for analytical method selection.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cannabinoids in whole blood by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tips.sums.ac.ir [tips.sums.ac.ir]
- 10. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: Predicting Cross-Reactivity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Cannabinoid Immunoassays
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the potential cross-reactivity of the synthetic compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in commonly used cannabinoid immunoassays. This publication addresses the absence of direct experimental data by providing a framework for predicting interaction based on structural-activity relationships and the fundamental principles of immunoassay technology.
There is currently no direct published data on the cross-reactivity of this compound in commercially available cannabinoid immunoassays. This guide, therefore, aims to provide a comprehensive comparative analysis by extrapolating from the known cross-reactivity of structurally similar cannabinoids and outlining the experimental protocols necessary to determine this interaction empirically. Understanding potential cross-reactivity is crucial for the accurate interpretation of screening results and the development of specific detection methods for novel synthetic compounds.
Structural Analysis and Potential for Cross-Reactivity
This compound is a synthetic compound with a resorcinol core, a structural feature it shares with some classical and synthetic cannabinoids. Its potential to cross-react in a cannabinoid immunoassay is primarily dependent on the specificity of the antibodies used in the assay, which are typically raised against THC or common synthetic cannabinoids like JWH-018.
The key to predicting cross-reactivity lies in comparing the molecular structure of this compound with the structure of the immunogen used to generate the antibodies. While the exact immunogens are often proprietary, they are generally designed to recognize the core cannabinoid scaffold.
Key Structural Features for Comparison:
-
Core Structure: The resorcinol core of this compound differs from the typical tricyclic dibenzopyran core of THC and the indole or indazole cores of many synthetic cannabinoids (e.g., JWH-018, AB-PINACA). This fundamental difference suggests a lower likelihood of strong cross-reactivity with antibodies raised against these more common cannabinoids.
-
Side Chain: The 2-methyloctan-2-yl side chain is a bulky alkyl group. The length and branching of this chain are critical determinants of cannabinoid receptor binding and can influence antibody recognition. Immunoassays targeting cannabinoids often show varying cross-reactivity based on the side chain structure of the analyte.
-
Substitutions: The two methoxy groups on the benzene ring are significant substitutions that alter the electronic and steric properties of the molecule compared to THC, which has hydroxyl and alkyl groups.
Given these structural dissimilarities, it is hypothesized that this compound would exhibit low to negligible cross-reactivity in immunoassays designed to detect THC or common synthetic cannabinoids. However, empirical testing is essential for confirmation.
Comparative Data on Structurally Related Compounds
To provide context, the following table summarizes the cross-reactivity of various cannabinoids in common immunoassays. This data, gathered from multiple studies, illustrates the principle of how structural similarity influences immunoassay performance. The cross-reactivity is typically expressed as the concentration of the test compound required to produce a positive result equivalent to a given concentration of the target analyte (e.g., THC or a specific synthetic cannabinoid metabolite).
| Cannabinoid Class | Exemplar Compound | Core Structure | Typical Immunoassay Target | Reported Cross-Reactivity Range (%) |
| Classical Cannabinoid | Δ⁹-Tetrahydrocannabinol (THC) | Dibenzopyran | 11-nor-9-carboxy-THC (THC-COOH) | 100 (Calibrator) |
| Aminoalkylindole | JWH-018 | Naphthoylindole | JWH-018 metabolites | Varies widely depending on assay (can be high) |
| Indazole Carboxamide | AB-PINACA | Indazole | AB-PINACA metabolites | Varies widely depending on assay |
| Classical Cannabinoid Analogue | Cannabidiol (CBD) | Dibenzopyran | THC-COOH | Generally low (<1%) |
| Classical Cannabinoid Analogue | Cannabinol (CBN) | Dibenzopyran | THC-COOH | Low to moderate (1-10%) |
Note: Cross-reactivity is highly dependent on the specific antibody clone and assay format. This table provides a general overview.
Experimental Protocols for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound, standardized immunoassay protocols should be followed. The two most common formats for cannabinoid screening are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Homogeneous Enzyme Immunoassay (HEIA).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISAs are a common method for screening urine and oral fluid samples for the presence of cannabinoids.[1][2][3][4][5]
Principle: This is a competitive immunoassay where the target analyte in the sample competes with a labeled drug (enzyme conjugate) for a limited number of antibody binding sites on a microplate.[1] The amount of enzyme conjugate that binds is inversely proportional to the concentration of the analyte in the sample.
Methodology:
-
Preparation of Standards and Samples: Prepare a series of calibrators and controls of the target analyte (e.g., THC-COOH) in a drug-free matrix (e.g., urine, oral fluid). Prepare solutions of this compound at various concentrations in the same matrix.
-
Coating: Microplate wells are pre-coated with antibodies specific to the target cannabinoid.[1]
-
Competitive Binding: Add a fixed volume of the sample, standard, or control to the wells, followed by the addition of the enzyme-labeled cannabinoid conjugate.[1] Incubate to allow for competitive binding.
-
Washing: Wash the wells to remove any unbound materials.[1]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color change.[1]
-
Detection: Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte.[1]
-
Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
Homogeneous Enzyme Immunoassay (HEIA) Protocol
HEIAs are frequently used on automated clinical chemistry analyzers for high-throughput screening.[6][7][8]
Principle: This assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. In the absence of the drug from the sample, the antibody binds to the drug-enzyme conjugate and inhibits the enzyme's activity. When the free drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody, allowing the enzyme to be active. The enzyme activity is directly proportional to the concentration of the drug in the sample.[8]
Methodology:
-
Reagent Preparation: Prepare calibrators, controls, and solutions of this compound in a suitable matrix.
-
Assay Reaction: The sample, antibody reagent, and enzyme-conjugate reagent are mixed in a reaction cuvette.
-
Measurement: The rate of the enzymatic reaction is measured spectrophotometrically (e.g., by monitoring the change in absorbance at 340 nm due to the conversion of NAD to NADH).[8]
-
Data Analysis: The change in absorbance is proportional to the analyte concentration. Cross-reactivity is determined by comparing the response of this compound to the response of the target analyte.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining cross-reactivity using ELISA.
Caption: Simplified cannabinoid receptor signaling pathway.[9][10][11]
Conclusion and Future Directions
While direct experimental data is lacking, a structural analysis of this compound suggests a low probability of significant cross-reactivity in standard cannabinoid immunoassays targeting THC or common synthetic cannabinoids. However, this remains a hypothesis until verified by empirical data.
Researchers and drug development professionals encountering this compound or structurally similar novel synthetic cannabinoids are strongly encouraged to perform cross-reactivity studies using the protocols outlined in this guide. Such data is invaluable for the forensic and clinical toxicology communities, aiding in the development of more comprehensive and accurate drug screening panels. The continual emergence of new psychoactive substances necessitates a proactive approach to understanding their detection characteristics in established analytical methods.
References
- 1. THC Forensic ELISA Kit | Diagnostics [neogen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. | Semantic Scholar [semanticscholar.org]
- 4. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: JWH-081 and 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
A Note to the Reader: This guide was intended to provide a direct comparison of the efficacy of JWH-081 and 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. However, a comprehensive literature search revealed no available scientific data regarding the biological activity, pharmacology, or efficacy of this compound. Its chemical structure is documented in databases such as PubChem, but no experimental studies on its effects have been published.[1]
Consequently, a direct comparison is not possible at this time. This guide will instead provide a detailed overview of the known efficacy of JWH-081, a well-characterized synthetic cannabinoid, to serve as a reference for the scientific community.
JWH-081: A Profile of a Naphthoylindole Cannabinoid Agonist
JWH-081 is a synthetic cannabinoid from the naphthoylindole family that acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.[2][3] It was first synthesized by Dr. John W. Huffman and has been a subject of pharmacological research.[3] Due to its high affinity for the CB1 receptor, which is primarily located in the central nervous system, JWH-081 exhibits psychoactive effects similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3][4]
Data Presentation: Quantitative Efficacy of JWH-081
The following tables summarize the key quantitative data regarding the binding affinity and in vivo effects of JWH-081.
Table 1: Cannabinoid Receptor Binding Affinity of JWH-081
| Compound | Receptor | Ki (nM) | Reference |
| JWH-081 | CB1 | 1.2 ± 0.03 | [3] |
| CB1 | 7.5 x 10-8 M (75 nM) | [5] | |
| CB2 | 12.4 ± 2.2 | [3] |
Note: Discrepancies in Ki values can arise from different experimental conditions and methodologies.
Table 2: In Vivo Pharmacological Effects of JWH-081 in Mice
| Assay | Dose (mg/kg) | Effect | Reference |
| Functional Observation Battery | 5 | Induced loss of traction and tremor | [6][7] |
| Locomotor Activity | 5 | Significantly decreased activity | [6][7] |
| Rotarod Performance | 5 | Significantly decreased retention time | [6][7] |
| Conditioned Place Preference | 0.1 | Highest place preference observed | [8] |
| >0.1 | Decreased preference or aversion | [8] | |
| Neurotoxicity | 5 | Distorted nuclei and nucleus membranes in nucleus accumbens | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of JWH-081.
Cannabinoid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the cannabinoid receptors.
-
Objective: To determine the Ki (inhibition constant) of JWH-081 for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing human CB1 or CB2 receptors are prepared.
-
Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [3H]SR141716A for CB1) is used as a competitive ligand.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (JWH-081).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
In Vivo "Tetrad" Assay in Mice
This battery of tests is a classic method for assessing the cannabimimetic activity of a compound in vivo. The tetrad of effects includes analgesia, catalepsy, hypothermia, and decreased locomotor activity.[9]
-
Objective: To evaluate the in vivo potency and cannabimimetic effects of JWH-081.
-
Methodology:
-
Animal Model: Typically, male ICR mice are used.
-
Drug Administration: JWH-081 is dissolved in a suitable vehicle and administered to mice, usually via intraperitoneal (i.p.) injection at various doses.
-
Analgesia (Tail-flick or Hot Plate Test): The latency of the mouse to withdraw its tail from a noxious heat source is measured. An increase in latency indicates an analgesic effect.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a raised bar, and the time it remains in this immobile posture is recorded. An increase in the duration of immobility signifies catalepsy.
-
Hypothermia: Core body temperature is measured using a rectal probe before and after drug administration. A decrease in body temperature is a characteristic effect.
-
Locomotor Activity: The mouse is placed in an open-field arena equipped with photobeams, and its ambulatory movements are recorded over a specific period. A reduction in activity counts indicates locomotor suppression.
-
Mandatory Visualizations
Signaling Pathway of JWH-081
JWH-081, as a CB1/CB2 receptor agonist, activates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
Caption: Cannabinoid receptor signaling pathway activated by JWH-081.
Experimental Workflow for In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating the behavioral and physiological effects of a synthetic cannabinoid like JWH-081 in a rodent model.
Caption: Workflow for in vivo assessment of JWH-081.
References
- 1. This compound | C17H28O2 | CID 108961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JWH-081 - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Structural basis of Δ9-THC analog activity at the Cannabinoid 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. Neurotoxicity of Synthetic Cannabinoids JWH-081 and JWH-210 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Bridging the Gap: A Comparative Guide to In Vivo and In Vitro Models for Assessing the Activity of Cannabigerol Dimethyl Ether and Related Compounds
For researchers and drug development professionals, selecting the appropriate models to evaluate the biological activity of a novel compound is a critical step. This guide provides a comparative overview of in vivo and in vitro models for assessing the activity of cannabigerol (CBG) and its derivatives, such as 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in preclinical research.
Biological Activity and Mechanism of Action of CBG
Cannabigerol is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids like THC and CBD.[1] Its biological effects are complex, stemming from its interaction with multiple molecular targets.[2] Unlike THC, CBG has a low affinity for the primary cannabinoid receptors, CB1 and CB2, acting as a weak partial agonist or antagonist.[3] Its pharmacological profile is largely defined by its activity at other receptors:
-
α2-Adrenergic Receptor: A potent agonist, which may contribute to sedative and analgesic effects.[2][3]
-
Serotonin 5-HT1A Receptor: A moderately potent antagonist, suggesting a role in modulating mood and anxiety.[2][3]
-
Transient Receptor Potential (TRP) Channels: CBG is a potent antagonist of TRPM8 and an agonist of TRPA1, TRPV1, and TRPV2, which are involved in pain and inflammation.[1][2]
-
Endocannabinoid System Modulation: CBG has been shown to inhibit the reuptake of the endocannabinoid anandamide, thereby increasing its levels and cellular action.[1] It also shows some inhibitory activity on enzymes like FAAH and COX, which are involved in the metabolism of endocannabinoids and prostaglandins, respectively.[1][2][4]
In Vitro Models: Mechanistic Insights and High-Throughput Screening
In vitro models are indispensable for elucidating the mechanism of action of a compound and for screening large numbers of molecules. These models offer a controlled environment to study specific cellular and molecular interactions.
Quantitative Data from In Vitro Studies
| Assay Type | Model System | Compound | Concentration/Affinity | Key Finding | Reference |
| Receptor Binding | Mouse Brain Membranes | CBG | EC50 = 0.2 nM | Potent α2-adrenoceptor agonist | [2] |
| Receptor Binding | Mouse Brain Membranes | CBG | Ki = 10.8 ± 1.4 μM | Competitive inhibition of AEA metabolism | [2] |
| Enzyme Inhibition | COX-1 and COX-2 | CBG | 2.5 x 10⁻⁵ M | >30% inhibition of both enzymes | [2] |
| Anti-inflammatory | LPS-stimulated BV2 microglial cells | CBG | Not specified | Reduced inflammation | [4] |
| Anti-inflammatory | DNCB-induced atopic dermatitis model | CBG | Not specified | Downregulated inflammatory markers (CCL26, IL1B, IL6, TNF) | [5] |
| Receptor Antagonism | TRPM8 Channels | CBG | IC50 = 160 nM | Potent antagonist | [2] |
| Receptor Agonism | TRPA1 Channels | CBG | EC50 = 700 nM | Agonist activity | [2] |
| Receptor Agonism | TRPV1 Channels | CBG | EC50 = 1.3 μM | Agonist activity | [2] |
Experimental Protocols: In Vitro
Protocol 1: Receptor Binding Assay
-
Objective: To determine the binding affinity of a compound to a specific receptor.
-
Methodology:
-
Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues like the mouse brain).
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the test compound (e.g., CBG) to compete with the radiolabeled ligand for binding.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which can then be converted to a binding affinity constant (Ki).
-
Protocol 2: Anti-Inflammatory Assay in Macrophages
-
Objective: To assess the anti-inflammatory properties of a compound.
-
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).
-
After a further incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, cytokines like TNF-α and IL-6) in the supernatant using methods like ELISA or Griess assay.
-
A reduction in the levels of these mediators in the presence of the test compound indicates anti-inflammatory activity.
-
Caption: In Vitro Experimental Workflow.
In Vivo Models: Assessing Physiological Effects and Pharmacokinetics
In vivo models are crucial for understanding how a compound behaves in a whole, living organism. These models provide insights into the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy, and potential side effects.
Quantitative Data from In Vivo Studies
| Study Type | Animal Model | Compound | Dosage & Route | Key Finding | Reference |
| Pharmacokinetics | Male C57BL/6Crl mice | CBG | 10 mg/kg (i.p.) | Absolute bioavailability of 40% | [6] |
| Pharmacokinetics | Guinea Pig | Cannabidiol Dimethyl Ether (CBDD) | 100 mg/kg (i.p.) | Identification of 1S,2R-epoxy-CBDD metabolite in the liver | [7] |
| Nociception & Anxiety | Male mice | CBG | Not specified (i.p.) | Reduced nociception and anxiety | [6] |
| Thermoregulation | Male C57BL/6Crl mice | CBG | 10 mg/kg (i.p. or p.o.) | Significant increase in body temperature | [6] |
| Anti-inflammatory | λ-carrageenan-induced mouse edema model | CBD | 1 mg/kg and 10 mg/kg (oral) | No significant change in edema compared to control | [8] |
Experimental Protocols: In Vivo
Protocol 3: Mouse Model of Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory effects of a compound.
-
Methodology:
-
Acclimate mice to the experimental conditions.
-
Administer the test compound (e.g., CBG derivative) or vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection).
-
After a set time (e.g., 1 hour), induce inflammation by injecting a solution of λ-carrageenan into the plantar surface of one hind paw.
-
Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
Protocol 4: Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a compound.
-
Methodology:
-
Administer a single dose of the test compound to mice via different routes (e.g., intravenous, intraperitoneal, oral).
-
Collect blood samples at various time points after administration.
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound and its metabolites.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Caption: CBG Signaling Pathway.
Comparison of In Vivo and In Vitro Models
| Feature | In Vitro Models | In Vivo Models |
| Complexity | Low (isolated cells or molecules) | High (whole organism) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Relevance | Mechanistic understanding, target identification | Physiological effects, pharmacokinetics, safety |
| Control | High degree of control over experimental variables | More complex, with many interacting variables |
| Data Interpretation | Direct effect on the target | Systemic effects, can be difficult to attribute to a single mechanism |
| Ethical Considerations | Minimal | Significant, requires adherence to animal welfare regulations |
Conclusion
The assessment of novel compounds like this compound requires a complementary approach utilizing both in vitro and in vivo models. In vitro assays are essential for initial screening, target identification, and understanding the molecular mechanisms of action. They provide a controlled environment to dissect the compound's interactions with specific receptors and enzymes. However, the physiological relevance of these findings must be confirmed in in vivo models. Animal studies are indispensable for evaluating the compound's overall efficacy, safety profile, and pharmacokinetic properties in a complex biological system.
By integrating the data from both types of models, researchers can build a comprehensive profile of a new chemical entity, guiding its development from the laboratory to potential therapeutic applications. The data on CBG and its derivatives provide a strong foundation for designing studies to investigate the activity of novel, related cannabinoids.
References
- 1. The Origin and Biomedical Relevance of Cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics and pharmacodynamics of cannabigerol (CBG) in the C57BL/6Crl mouse [frontiersin.org]
- 7. In vivo and in vitro metabolism of cannabidiol monomethyl ether and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Standoff: A Comparative Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and Its Positional Isomers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Even subtle variations in molecular architecture, such as the arrangement of substituents on an aromatic ring, can profoundly influence a compound's physicochemical properties and biological activity. This guide presents a detailed spectroscopic comparison of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and two of its key positional isomers: 1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene and 1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene.
Predicted Spectroscopic Data
The quantitative spectroscopic data for this compound and its isomers are summarized in the tables below. These predicted values highlight the key differences expected in their respective spectra, which are crucial for their unambiguous identification.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | This compound | 1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene | 1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene |
| Aromatic CH | ~6.4-6.6 ppm (m, 3H) | ~6.8-7.0 ppm (m, 3H) | ~6.7-6.9 ppm (m, 3H) |
| Methoxy (OCH₃) | ~3.80 ppm (s, 6H) | ~3.85 ppm (s, 3H), ~3.88 ppm (s, 3H) | ~3.78 ppm (s, 3H), ~3.82 ppm (s, 3H) |
| Alkyl Chain | |||
| -CH₂- | ~1.2-1.6 ppm (m) | ~1.2-1.6 ppm (m) | ~1.2-1.6 ppm (m) |
| Terminal -CH₃ | ~0.88 ppm (t) | ~0.88 ppm (t) | ~0.88 ppm (t) |
| Geminal -CH₃ | ~1.30 ppm (s, 6H) | ~1.30 ppm (s, 6H) | ~1.30 ppm (s, 6H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | This compound | 1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene | 1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene |
| Aromatic C-O | ~160 ppm | ~148, ~149 ppm | ~152, ~154 ppm |
| Aromatic C-Alkyl | ~145 ppm | ~140 ppm | ~135 ppm |
| Aromatic CH | ~98-105 ppm | ~110-120 ppm | ~112-118 ppm |
| Methoxy (OCH₃) | ~55.5 ppm | ~56.0 ppm | ~55.8 ppm |
| Quaternary C (Alkyl) | ~42 ppm | ~42 ppm | ~42 ppm |
| Alkyl Chain | ~20-40 ppm | ~20-40 ppm | ~20-40 ppm |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene | 1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene |
| C-H (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C (Aromatic) | ~1580-1610 | ~1570-1600 | ~1590-1620 |
| C-O (Aryl Ether) | ~1040-1050, ~1150-1250 | ~1020-1030, ~1200-1260 | ~1030-1040, ~1210-1270 |
| Benzene Substitution | ~830-850 (1,3,5-trisubstituted) | ~800-840 (1,2,4-trisubstituted) | ~860-890 (1,2,4-trisubstituted) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 220 ppm, a larger number of scans for adequate signal averaging (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Visualizing Isomeric Relationships
The structural relationship between this compound and its positional isomers can be visualized as a logical branching from a common molecular formula.
A generalized workflow for the spectroscopic analysis and identification of these isomers is outlined below.
A Comparative Analysis of Cannabinoid Receptor Binding Affinity: Δ⁹-Tetrahydrocannabinol vs. 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor binding affinity of the well-characterized psychoactive compound, Δ⁹-tetrahydrocannabinol (THC), and the synthetic compound, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information herein is supported by experimental data from peer-reviewed literature and is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Executive Summary
An extensive literature search reveals a significant body of research detailing the binding affinity of Δ⁹-tetrahydrocannabinol (THC) for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). In contrast, there is a notable absence of published data on the cannabinoid receptor binding affinity of this compound. This guide will therefore focus on presenting the comprehensive binding profile of THC, alongside the standard experimental methodologies used to determine such affinities. This information will serve as a crucial benchmark for the evaluation of novel cannabinoid ligands.
Quantitative Data Summary
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of THC
| Compound | Receptor | Ki (nM) | Reference |
| Δ⁹-Tetrahydrocannabinol (THC) | Human CB1 | 25.1 - 40.7 | [1][2] |
| Human CB2 | 35.2 - 36 | [1][2] |
As indicated in Table 1, THC demonstrates a comparable and relatively high affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range.[1][2][3] This non-selective binding profile contributes to its wide range of physiological and psychoactive effects.
Experimental Protocols
The determination of cannabinoid receptor binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., THC) to displace a radiolabeled ligand with known high affinity for the receptor.
Key Materials and Reagents:
-
Membrane Preparations: Cell membranes isolated from cells heterologously expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[4]
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP55,940 or [³H]WIN55,212-2.[5]
-
Test Compound: The unlabeled ligand whose binding affinity is to be determined (e.g., THC).
-
Assay Buffer: A buffered solution, typically containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA), to maintain physiological pH and reduce non-specific binding.[5]
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[5]
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.[5]
General Procedure:
-
Incubation: A mixture of the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound is incubated in the assay buffer. Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled high-affinity ligand) are also prepared. The incubation is typically carried out at 30°C for 60-90 minutes to reach equilibrium.[4][5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.[5]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[4][6] Upon activation by an agonist like THC, a conformational change in the receptor triggers a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, the βγ-subunits of the activated G protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[7] Cannabinoid receptor activation also stimulates mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell growth and differentiation.[4][7]
Caption: Simplified cannabinoid receptor signaling cascade.
Conclusion
This guide provides a comprehensive overview of the cannabinoid receptor binding affinity of Δ⁹-tetrahydrocannabinol, highlighting its non-selective nature with high affinity for both CB1 and CB2 receptors. Standard experimental protocols for determining these binding affinities have been detailed to provide a methodological framework for researchers. At present, there is no publicly available data on the cannabinoid receptor binding affinity of this compound. Further research is required to characterize the pharmacological profile of this compound and determine its potential interactions with the endocannabinoid system. The information presented for THC serves as a valuable reference for the evaluation of new chemical entities targeting cannabinoid receptors.
References
- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Neuropharmacology of Cannabinoid Receptor Ligands: A Focus on the Selective CB2 Agonist JWH-359
For Researchers, Scientists, and Drug Development Professionals
This document contrasts the binding affinities and functional activities of JWH-359 with other cannabinoids, including the CB2 selective agonist JWH-133, the potent non-selective agonist CP55,940, and the primary psychoactive component of cannabis, Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). The data presented is intended to aid researchers in the evaluation and selection of compounds for therapeutic development and further investigation into the endocannabinoid system.
Comparative Binding Affinities of Cannabinoid Ligands
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential pharmacological effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the Ki values for JWH-359 and comparator compounds at human cannabinoid CB1 and CB2 receptors.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| JWH-359 | Synthetic Classical Cannabinoid | 2918 ± 450[3] | 13.0 ± 0.2[1][3] | ~220-fold for CB2[1][2] |
| JWH-133 | Synthetic Classical Cannabinoid | 677[4] | 3.4[4] | ~200-fold for CB2[4] |
| L-759,656 | Synthetic Classical Cannabinoid | >10000 | 24.2 | >414-fold for CB2[2][3] |
| CP55,940 | Synthetic Classical Cannabinoid | 0.98 - 2.5[5] | 0.92[5] | Non-selective |
| Δ⁹-THC | Phytocannabinoid | 10 - 42.6[5][6] | 24 - 35.2[5][6] | Non-selective |
Signaling Pathways of Cannabinoid Receptors
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
References
- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative and qualitative analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a key aromatic compound with applications in various research domains. This guide provides an objective comparison of leading analytical techniques, supported by extrapolated experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a substituted aromatic ether. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and structural elucidation in various matrices. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics for the analytical techniques discussed. These values are extrapolated based on the analysis of structurally similar alkylated dimethoxybenzenes and aromatic ethers.
| Analytical Technique | Parameter | Typical Performance | Remarks |
| HPLC-UV | Limit of Detection (LOD) | 10 - 50 ng/mL | Dependent on the chromophore's UV absorbance. |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | Suitable for routine purity and content uniformity testing. | |
| Linearity (R²) | > 0.999 | Excellent for quantitative analysis over a defined concentration range. | |
| Precision (%RSD) | < 2% | High reproducibility for routine assays. | |
| Throughput | High | Well-suited for analyzing a large number of samples. | |
| GC-MS | Limit of Detection (LOD) | 0.1 - 10 ng/mL | Higher sensitivity than HPLC-UV, ideal for trace analysis. |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | Excellent for impurity identification and quantification. | |
| Linearity (R²) | > 0.995 | Good for quantitative analysis, may require internal standards. | |
| Precision (%RSD) | < 5% | Reliable for trace level quantification. | |
| Throughput | Moderate to High | Sample preparation can be a bottleneck. | |
| NMR Spectroscopy | Limit of Detection (LOD) | ~ 1 µg | Primarily a qualitative technique, not ideal for trace detection. |
| Limit of Quantitation (LOQ) | ~ 5 µg (qNMR) | Quantitative NMR (qNMR) can be used for accurate concentration determination. | |
| Linearity (R²) | N/A (qNMR is linear) | qNMR provides direct quantification without the need for calibration curves. | |
| Precision (%RSD) | < 1% (qNMR) | Highly precise for structural confirmation and quantification of major components. | |
| Throughput | Low | Time-consuming for sample preparation and data acquisition. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of this compound, particularly for purity assessment and content uniformity in formulated products. A reversed-phase method is proposed, leveraging the non-polar nature of the target compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 275 nm
Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and selectivity, making it the preferred method for identifying and quantifying trace impurities and for metabolic studies. The volatility of this compound allows for direct analysis without derivatization.[1][2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection mode: Splitless (for trace analysis) or split (for higher concentrations)
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40 - 400 m/z
-
Ion source temperature: 230 °C
-
Transfer line temperature: 280 °C
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Adjust the concentration based on the expected level of the analyte and potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound and for the characterization of its isomers and degradation products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration must be added.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for NMR analysis.
Conclusion
The choice of analytical technique for this compound is contingent on the specific research objective.
-
HPLC-UV is the workhorse for routine quantitative analysis, offering high throughput and excellent precision for quality control purposes.
-
GC-MS provides unparalleled sensitivity and is the gold standard for trace-level impurity identification and quantification. Its coupling with mass spectrometry allows for confident compound identification.
-
NMR Spectroscopy is the definitive technique for structural elucidation and confirmation. While not a high-throughput method, it provides invaluable qualitative information and can be employed for highly accurate quantitative measurements (qNMR).
For a comprehensive analytical characterization, a combination of these techniques is often employed. For instance, HPLC for routine quantification, GC-MS for impurity profiling, and NMR for initial structural verification. This integrated approach ensures the generation of robust and reliable data for research and development activities.
References
Inter-laboratory validation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene analytical methods
An Inter-Laboratory Comparative Guide to the Analytical Validation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of this compound. While specific inter-laboratory validation data for this compound is not widely published, this document outlines a framework for such a validation by drawing parallels with validated methods for structurally similar compounds, such as synthetic cannabinoids. The proposed methodologies are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are renowned for their high sensitivity and selectivity.
The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the suitability and reliability of the methods for their intended purpose.
Comparative Analysis of Analytical Methodologies
The validation of an analytical method is crucial to ensure its fitness for purpose. Key performance indicators include linearity, sensitivity (Limit of Detection and Limit of Quantitation), accuracy, and precision. The following tables summarize the expected performance characteristics for hypothetical GC-MS and LC-MS/MS methods tailored for the analysis of this compound.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance Characteristics
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity Range (ng/mL) | 1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.05 |
| Limit of Quantitation (LOQ) (ng/mL) | 1 | 0.1 |
Table 2: Inter-Laboratory Precision (Reproducibility) Assessment
| Laboratory | GC-MS Mean Concentration (ng/mL) | GC-MS % RSD | LC-MS/MS Mean Concentration (ng/mL) | LC-MS/MS % RSD |
| Lab A | 50.5 | 4.2 | 49.8 | 2.5 |
| Lab B | 48.9 | 5.1 | 50.2 | 2.1 |
| Lab C | 51.2 | 4.8 | 49.5 | 2.8 |
| Overall Mean | 50.2 | 49.8 | ||
| Inter-Laboratory % RSD | 2.3% | 0.7% |
Experimental Protocols
Detailed methodologies for the proposed GC-MS and LC-MS/MS analyses are provided below. These protocols serve as a foundation for developing and validating a specific method for this compound.
GC-MS Protocol for this compound in a Non-Biological Matrix
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Accurately weigh 100 mg of the homogenized sample matrix.
-
Spike with an appropriate internal standard (e.g., a deuterated analog).
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
LC-MS/MS Protocol for this compound in a Biological Matrix (e.g., Plasma)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Caption: Workflow for an inter-laboratory validation study.
Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.
Safety Operating Guide
Safe Disposal of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Procedural Guide
For Immediate Reference: Treat 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2] This compound should be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[1][2][3]
This guide provides detailed procedures for the safe and proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
Key Disposal and Safety Parameters
The following table summarizes critical information for the handling and disposal of aromatic ethers like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste.[2][3][4] | EPA/Local Regulations |
| Disposal Method | Collection for licensed hazardous waste disposal.[1][2][3] | Institutional EHS |
| Container Type | Sturdy, chemically resistant, and sealable container.[1][3] | Laboratory Supplier |
| Labeling | "Hazardous Waste" with the full chemical name.[1] | Institutional EHS |
| Peroxide Formation | Ethers can form explosive peroxides. Date containers upon opening and test for peroxides periodically. Dispose of before the expiration date.[1][2][4] | Chemical Safety Guidelines |
| PPE | Safety goggles, gloves, and lab coat.[5] | Standard Laboratory Practice |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.[2][5] | Chemical Spill Protocols |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final pickup.
1. Waste Collection:
-
Designate a specific, sealed, and chemically resistant container for the collection of this compound waste.[1][3]
-
Ensure the container is appropriately labeled with "Hazardous Waste" and the full chemical name.[1]
-
Do not mix this waste with other incompatible chemical waste streams.[1]
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[5]
-
Keep the container tightly closed except when adding waste.[1][3]
-
If the compound is a peroxide-former, date the container upon opening and plan for disposal within a specified timeframe (typically 3-12 months) to avoid the formation of explosive peroxides.[2][4] Contact your EHS department for guidance on testing for and managing peroxide-forming chemicals.[1]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]
-
Provide them with accurate information about the waste, including its name and quantity.
4. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[2][4]
-
The first rinseate must be collected and disposed of as hazardous waste.[1]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS department.
-
After rinsing and air-drying, deface or remove all labels from the container before disposing of it in the regular trash or recycling.[1][2]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material such as vermiculite or sand.[5]
-
Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aromatic ether compounds, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Should meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[1] For prolonged contact or handling of larger quantities, consult the glove manufacturer's resistance guide.[1] Always inspect gloves before use and change them immediately upon contamination. |
| Skin and Body Protection | A laboratory coat (Nomex® or similar flame-resistant material recommended), long pants, and closed-toe shoes. | Lab coats should be fully buttoned to cover as much skin as possible.[1] Avoid clothing made of polyester or acrylic fabrics.[1] For larger scale operations, chemical-resistant coveralls may be necessary.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | If ventilation is insufficient or if aerosols may be generated, a NIOSH-approved respirator is required.[1] Respirator use necessitates a formal program including medical evaluation and fit testing.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and any known hazards.
2. Donning PPE:
-
Put on the required personal protective equipment in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.
3. Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (spatulas, pipettes) to handle the material, avoiding cross-contamination.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[4]
4. Accidental Release Measures:
-
In case of a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
For larger spills, evacuate the area and follow emergency procedures.
-
Ensure proper ventilation of the spill area.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
-
Contaminated PPE: Heavily contaminated disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
